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1-Chloro-8-nitroisoquinoline Documentation Hub

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  • Product: 1-Chloro-8-nitroisoquinoline

Core Science & Biosynthesis

Foundational

1-Chloro-8-nitroisoquinoline molecular weight and formula

This guide serves as an authoritative technical reference for 1-Chloro-8-nitroisoquinoline , a critical heterocyclic building block in medicinal chemistry. It details the physicochemical identity, validated synthetic pat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 1-Chloro-8-nitroisoquinoline , a critical heterocyclic building block in medicinal chemistry. It details the physicochemical identity, validated synthetic pathways, and strategic applications of this compound in drug discovery.

Executive Summary

1-Chloro-8-nitroisoquinoline is a highly functionalized isoquinoline derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical agents. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electrophilic C1-chloro group (susceptible to SNAr and metal-catalyzed couplings) and the reducible C8-nitro group (a masked amine precursor). This dual functionality makes it an ideal intermediate for constructing tricyclic heterocycles, kinase inhibitors, and DNA-intercalating agents.

Chemical Identity & Physicochemical Properties

The following data establishes the precise chemical identity of the compound, distinguishing it from its structural isomers (e.g., 5-nitro analogs).

Core Identifiers
PropertySpecification
IUPAC Name 1-Chloro-8-nitroisoquinoline
CAS Registry Number 1369168-90-0
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol
SMILES ClC1=NC=CC2=C1C(=O)=CC=C2
InChI Key InChI=1S/C9H5ClN2O2/c10-9-7-3-1-2-6(12(13)14)8(7)4-5-11-9/h1-5H
Physical Characteristics
  • Appearance: Pale yellow to tan solid.

  • Solubility: Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate; sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions; store under inert atmosphere (Ar/N₂) at 2–8°C to prevent slow hydrolysis of the C1-chloride.

Synthetic Pathways

The synthesis of 1-chloro-8-nitroisoquinoline is non-trivial due to the need for regioselective functionalization. The most robust route employs the N-oxide rearrangement strategy , which allows for the introduction of the chlorine atom at the C1 position after the nitro group is established.

Mechanism of Action
  • Nitration: Electrophilic aromatic substitution of isoquinoline yields a separable mixture of 5- and 8-nitroisoquinoline.

  • N-Oxidation: The nitrogen lone pair is oxidized to the N-oxide, activating the C1 position.

  • Chlorinative Deoxygenation: Treatment with phosphoryl chloride (POCl₃) effects a Meisenheimer-type rearrangement, installing the chlorine at C1 while restoring aromaticity.

Diagram 1: Validated Synthesis Workflow

Synthesispath Iso Isoquinoline NitroMix Mixture: 5-Nitro & 8-Nitro Iso->NitroMix HNO3, H2SO4 0°C to RT Nitro8 8-Nitroisoquinoline (Purified) NitroMix->Nitro8 Fractional Crystallization NOxide 8-Nitroisoquinoline N-oxide Nitro8->NOxide m-CPBA, DCM or H2O2, AcOH Product 1-Chloro-8- nitroisoquinoline NOxide->Product POCl3, Reflux (Rearrangement)

Figure 1: Step-wise synthesis starting from isoquinoline, highlighting the critical separation of regioisomers and the POCl₃-mediated functionalization.

Reactivity & Applications

Research professionals utilize 1-chloro-8-nitroisoquinoline as a "linchpin" molecule because it allows for sequential, orthogonal functionalization.

A. C1-Position: Nucleophilic Displacement & Coupling

The C1-chlorine is highly activated by the adjacent ring nitrogen (similar to 2-chloropyridine).

  • SNAr Reactions: Readily reacts with amines, alkoxides, and thiols to displace chloride.

  • Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling with aryl boronic acids introduces carbon frameworks at C1.

B. C8-Position: Reduction & Cyclization

The nitro group serves as a latent amine.

  • Reduction: Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C) yields 1-chloro-8-aminoisoquinoline .

  • Tricyclic Synthesis: The resulting C8-amine can cyclize with substituents installed at C1, forming fused systems like 1,2-dihydro-3H-imidazo[4,5,1-ij]quinolin-2-ones , which are privileged scaffolds in kinase inhibition.

Diagram 2: Divergent Reactivity Profile

Reactivity Core 1-Chloro-8-nitroisoquinoline Sub1 1-Alkoxy/Amino-8-nitroisoquinoline Core->Sub1 Nucleophile (R-NH2, R-OH) SNAr @ C1 Sub2 1-Chloro-8-aminoisoquinoline Core->Sub2 Reduction (Fe/AcOH or H2/Pd) Reduces -NO2 Final Tricyclic Heterocycles (e.g., Imidazo-fused) Sub1->Final Reduction & Cyclization Sub2->Final Cyclization with C1 substituent

Figure 2: The orthogonal reactivity map demonstrating how the compound serves as a divergent precursor for complex scaffolds.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning .

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Energetic Warning: Nitro-substituted heterocycles can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability.

References

  • BLD Pharm. (2025). 1-Chloro-8-nitroisoquinoline MSDS and Product Data. Retrieved from

  • Sigma-Aldrich. (2025). 1-Chloroisoquinoline Product Specification (Analogue Reference). Retrieved from

  • BenchChem. (2025).[1] Synthesis of Isoquinoline Derivatives and Nitration Protocols. Retrieved from

  • ChemicalBook. (2025).[2] General Procedure for Chlorination of Isoquinoline N-oxides. Retrieved from

  • Organic Syntheses. (2025). Nitration and Bromination of Isoquinoline Derivatives. Retrieved from

Sources

Exploratory

Technical Procurement & Utility Guide: 1-Chloro-8-nitroisoquinoline

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists in the pharmaceutical industry. It moves beyond a simple directory to address the technical challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and procurement specialists in the pharmaceutical industry. It moves beyond a simple directory to address the technical challenges of sourcing and verifying this specific regioisomer.

CAS: 1369168-90-0 (Commercial primary) | Formula: C₉H₅ClN₂O₂ | MW: 208.60 g/mol [1]

Executive Summary

1-Chloro-8-nitroisoquinoline is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and fused polycyclic systems. Its structural utility lies in its orthogonal reactivity : the C1-chlorine atom is highly susceptible to nucleophilic aromatic substitution (


), while the C8-nitro group serves as a masked amine for subsequent reduction and cyclization.

However, sourcing this compound presents a specific technical challenge: Regioisomeric Purity. The nitration of isoquinoline yields a mixture of 5-nitro and 8-nitro isomers. If the supplier does not perform rigorous separation prior to the chlorination step, the commercial material may contain significant levels of the 5-nitro isomer (1-chloro-5-nitroisoquinoline), which is difficult to separate downstream.

This guide outlines the verified supplier landscape in the USA and Europe and provides a mandatory Quality Control (QC) protocol to validate regioisomeric integrity.

Chemical Profile & Synthetic Utility[2][3]

The Orthogonal Scaffold

The molecule allows for "Right-to-Left" synthetic strategies. The C1 position is the "entry point" for carbon or heteroatom nucleophiles, while the C8 position allows for intramolecular cyclization or late-stage functionalization.

Key Reactivity Nodes:

  • C1-Cl: Excellent electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

  • C8-NO₂: Precursor for C8-amines, essential for tricyclic scaffolds (e.g., pyrrolo[3,2,1-ij]quinolines).

Synthesis & Impurity Origin

To understand the procurement risk, one must understand the synthesis. The 8-nitro isomer is not the exclusive product of nitration.

SynthesisPath Iso Isoquinoline Nitration Nitration (HNO3/H2SO4) Iso->Nitration Mix Mixture: 5-NO2 + 8-NO2 Nitration->Mix Sep Separation (Critial Step) Mix->Sep Fractional Crystallization Sep->Mix Poor Separation Nitro8 8-Nitroisoquinoline Sep->Nitro8 Purified Isomer Oxide N-Oxide Formation (mCPBA) Nitro8->Oxide Chlor Chlorination (POCl3) Oxide->Chlor Final 1-Chloro-8- nitroisoquinoline Chlor->Final

Figure 1: The synthetic pathway highlights the "Separation" step as the critical quality control point. Failure here leads to isomeric impurities.

Verified Supplier Landscape (USA & Europe)

Due to the specific regio-chemistry, this compound is often classified as a "Make-to-Order" or "Lead Time" item rather than a bulk stock item. Below are verified sources with established distribution in the US and EU.

Tier 1: Primary Stocking Vendors (High Probability of Inventory)
SupplierRegionRoleNotes
BLD Pharm USA / ChinaPrimary Source Explicitly lists CAS 1369168-90-0 . Maintains US stock (Cincinnati, OH). Best bet for rapid delivery (1-2 weeks).
Enamine Europe (Latvia/UA)Building Block Leader Largest heterocyclic inventory in Europe. If not in stock, they have the validated synthesis route on file for rapid make-on-demand (2-4 weeks).
Combi-Blocks USA (San Diego)Aggregator/Stock Excellent for gram-scale. Often stocks the 5-nitro isomer; verify 8-nitro availability via specific inquiry.
Tier 2: Custom Synthesis & Catalog Aggregators
SupplierRegionRoleNotes
Apollo Scientific UK / USAEU Distributor Strong presence in the UK. Reliable sourcing for EU-based researchers to avoid import tariffs.
ChemDiv USA (San Diego)Discovery Libraries Focuses on screening compounds. Good source if the molecule is needed as part of a diversity set.
Sythonix USA (NC)Specialist Focuses on difficult heterocycles. Good backup for custom synthesis if Tier 1 fails.

Procurement Decision Logic

Do not simply order the cheapest option. Use this logic flow to ensure project timeline safety.

ProcurementLogic Start Need 1-Cl-8-NO2-IsoQ CheckStock Check BLD Pharm / Enamine (Search CAS 1369168-90-0) Start->CheckStock InStock In Stock? CheckStock->InStock Order Order Small Sample (1g) for QC InStock->Order Yes Custom Request Custom Synthesis (Quote Lead Time) InStock->Custom No QC Perform Mandatory QC (1H NMR) Order->QC Custom->QC Pass Isomer Pure? (>95:5) QC->Pass Proceed Proceed to Synthesis Pass->Proceed Yes Reject Return/Purify Pass->Reject No

Figure 2: Procurement workflow emphasizing the mandatory QC step before committing material to high-value synthesis.

Mandatory Quality Control Protocol

As a Senior Scientist, you must validate the Regioisomeric Purity (8-nitro vs. 5-nitro). HPLC alone often fails to separate these positional isomers effectively without specialized chiral or phenyl-hexyl columns. ¹H NMR is the definitive method.

Protocol: NMR Validation

Solvent: DMSO-d₆ or CDCl₃ Target Signal:

  • 1-Chloro-8-nitroisoquinoline: Look for the coupling pattern of the protons on the benzene ring. The 8-nitro group creates a distinct deshielding effect on the adjacent H7 proton.

  • Differentiation: The 5-nitro isomer will show a different splitting pattern in the aromatic region (7.5 - 8.5 ppm).

  • Standard: If possible, compare against a calculated spectrum or a reference standard of isoquinoline to see the shift changes.

Safety Note: This compound is a potent electrophile and likely a skin/eye irritant. Handle in a fume hood. The nitro group poses a potential explosion hazard if heated under confinement; do not distill the neat solid.

References

  • BLD Pharm. Product Page: 1-Chloro-8-nitroisoquinoline (CAS 1369168-90-0).[1][2] Retrieved from

  • Enamine. Building Blocks & Heterocycles Catalog. Retrieved from

  • Combi-Blocks. Isoquinoline Building Blocks Inventory. Retrieved from

  • Organic Syntheses. Synthesis of 5-Bromo-8-nitroisoquinoline (Isomer separation methodology). Org. Synth. 2005, 81,[3] 98. Retrieved from [3]

  • Apollo Scientific. Product Search: Nitroisoquinolines. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Two-Step Synthesis of 1-Chloro-8-nitroisoquinoline from Isoquinoline N-oxide

Abstract: This technical guide provides a comprehensive, field-tested protocol for the synthesis of 1-chloro-8-nitroisoquinoline, a valuable building block in medicinal chemistry and materials science. The synthesis is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-tested protocol for the synthesis of 1-chloro-8-nitroisoquinoline, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the regioselective nitration of isoquinoline N-oxide to yield 8-nitroisoquinoline N-oxide, followed by a deoxygenative chlorination using phosphorus oxychloride (POCl₃). This document elucidates the mechanistic rationale behind each step, offers a detailed, self-validating experimental protocol, and outlines critical safety considerations for handling the hazardous reagents involved. The target audience includes researchers and professionals in organic synthesis, drug discovery, and chemical development.

Introduction & Strategic Overview

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The targeted functionalization of the isoquinoline core is crucial for developing novel therapeutic agents. 1-Chloro-8-nitroisoquinoline serves as a versatile intermediate, with the chloro and nitro groups offering orthogonal reactivity for subsequent modifications, such as nucleophilic aromatic substitution and reduction, respectively.

The synthetic strategy detailed herein leverages the electronic properties of isoquinoline N-oxide to achieve the desired substitution pattern. The N-oxide functionality plays a dual role:

  • Directing Group: It influences the regioselectivity of the initial electrophilic nitration step.

  • Latent Leaving Group: It facilitates the subsequent introduction of a chlorine atom at the C1 position.

This guide provides a robust and reproducible methodology, moving from the foundational chemistry to a step-by-step protocol suitable for laboratory implementation.

Mechanistic Insights & Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Step 1: Electrophilic Nitration of Isoquinoline N-oxide

The nitration of isoquinoline under standard acidic conditions (a mixture of nitric and sulfuric acid) proceeds via the protonated quinolinium or isoquinolinium ion.[2] This strong deactivation of the pyridine ring directs the electrophilic attack of the nitronium ion (NO₂⁺) to the less deactivated benzene ring, yielding a mixture of 5- and 8-nitro isomers.[2]

The presence of the N-oxide functionality in the starting material does not fundamentally alter this outcome. In the strongly acidic nitrating medium, the N-oxide oxygen is protonated, leading to a species that is electronically similar to the isoquinolinium ion. Consequently, electrophilic substitution is directed to the 5- and 8-positions of the carbocyclic ring.

Causality: The choice of a strong acid medium (H₂SO₄) is critical as it catalyzes the formation of the highly electrophilic nitronium ion from nitric acid, which is necessary to overcome the deactivated nature of the heterocyclic system.[3] The separation of the resulting 5- and 8-nitro isomers is typically achieved via chromatographic methods.

Step 2: Deoxygenative Chlorination with POCl₃

The conversion of an N-heterocyclic oxide to a 1-chloro derivative is a classic and efficient transformation. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus atom of POCl₃.[4][5] This creates a highly reactive intermediate where the C1 position is rendered extremely electrophilic. A chloride ion (from POCl₃ or released in the reaction) then acts as a nucleophile, attacking the C1 position. The subsequent collapse of the intermediate and elimination of a phosphate byproduct yields the desired 1-chloro-8-nitroisoquinoline.

Causality: Phosphorus oxychloride is an ideal reagent for this transformation because it acts as both an activating agent and the chlorine source.[6][7] The reaction is typically performed at elevated temperatures to drive the transformation to completion.[8]

Experimental Workflow Diagram

The following diagram outlines the complete synthetic workflow from the starting material to the final purified product.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination Start Isoquinoline N-oxide Nitration Nitration Reagents: HNO₃, H₂SO₄ Temp: 0°C to RT Start->Nitration Workup1 Aqueous Workup & Neutralization Nitration->Workup1 Isomers Mixture of 5- & 8-Nitroisoquinoline N-oxides Workup1->Isomers Purification1 Column Chromatography Isomers->Purification1 Intermediate 8-Nitroisoquinoline N-oxide Purification1->Intermediate Chlorination Chlorination Reagent: POCl₃ (excess) Temp: Reflux Intermediate->Chlorination Workup2 Quench & Extraction Chlorination->Workup2 Purification2 Recrystallization / Chromatography Workup2->Purification2 Product 1-Chloro-8-nitroisoquinoline Purification2->Product

Caption: Workflow for the synthesis of 1-Chloro-8-nitroisoquinoline.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/solvent-resistant gloves, must be worn at all times.[9][10][11] Emergency eyewash and shower stations should be readily accessible.[9]

Part A: Synthesis of 8-Nitroisoquinoline N-oxide
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 50 mL). Cool the flask to 0°C in an ice-water bath.

  • Addition of Starting Material: To the cooled sulfuric acid, slowly and portion-wise add isoquinoline N-oxide (10.0 g, 68.9 mmol). Ensure the internal temperature does not exceed 10°C during the addition. Stir until all solids have dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 6.0 mL) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup & Neutralization: Carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring. The resulting acidic solution should be neutralized slowly by the addition of a saturated sodium carbonate (Na₂CO₃) solution or concentrated ammonium hydroxide until the pH reaches ~8.[12] This must be done in an ice bath to control the exotherm.

  • Extraction: The resulting aqueous slurry will contain a precipitated mixture of the product isomers. Extract this mixture with dichloromethane (DCM) or ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

  • Purification: Separate the 8-nitro and 5-nitro isomers using silica gel column chromatography. A gradient elution system of hexane/ethyl acetate is typically effective. The polarity of the 8-nitro isomer differs sufficiently from the 5-nitro isomer to allow for separation. Combine the fractions containing the desired 8-nitroisoquinoline N-oxide and remove the solvent in vacuo.

Part B: Synthesis of 1-Chloro-8-nitroisoquinoline
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the purified 8-nitroisoquinoline N-oxide (5.0 g, 26.3 mmol).

  • Addition of Reagent: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL, excess) to the flask.[8][13]

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-4 hours.[8] The solution should become homogeneous. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water.

  • Workup: Slowly and carefully quench the residue by pouring it onto crushed ice (approx. 200 g) with vigorous stirring.[8][13] A precipitate should form.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a suitable base like sodium carbonate until pH 7-8. Extract the product into dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-8-nitroisoquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/toluene) or by silica gel column chromatography to yield the final product as a solid.[12]

Data Presentation & Characterization

The following table summarizes the key materials and expected outcomes for this synthetic protocol.

ParameterStep A: NitrationStep B: Chlorination
Starting Material Isoquinoline N-oxide8-Nitroisoquinoline N-oxide
Key Reagents HNO₃, H₂SO₄POCl₃
Solvent N/A (reagents act as solvent)N/A (reagent is in excess)
Reaction Temp. 0°C to Room TemperatureReflux (~107°C)
Typical Yield 40-50% (of isolated 8-isomer)80-90%
Product 8-Nitroisoquinoline N-oxide1-Chloro-8-nitroisoquinoline
Appearance Yellow SolidPale Yellow / Off-white Solid
Characterization ¹H NMR, ¹³C NMR, Mass Spec.¹H NMR, ¹³C NMR, Mass Spec., M.P.

Critical Safety Considerations

  • Nitrating Mixture (HNO₃/H₂SO₄): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact and reacts violently with many organic materials.[11] Always prepare and use it in a clean, dry flask and add it slowly while maintaining cold temperatures.[14]

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood.[9] Ensure all glassware is scrupulously dry. Quenching of the reaction must be performed slowly and with extreme caution.

  • Waste Disposal: All waste, including acidic and basic aqueous layers and solvent waste containing the reagents, must be neutralized and disposed of according to institutional hazardous waste protocols.

References

  • PubMed. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Dynakrom. (2022). Handling and safety precautions for lead nitrate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aromatic reactivity: D. Bi- and poly-cyclic compounds. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • University of California. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. Retrieved from [Link]

  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Retrieved from [Link]

  • Quora. (2024). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • Taylor & Francis Online. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • YouTube. (2020). Reactions of Isoquinoline. Retrieved from [Link]

Sources

Application

Application Note: Nucleophilic Substitution of 1-Chloro-8-nitroisoquinoline

[1] Functionalization of the 1-Chloro-8-nitroisoquinoline Scaffold Executive Summary This application note details the physicochemical principles and experimental protocols for performing Nucleophilic Aromatic Substituti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


 Functionalization of the 1-Chloro-8-nitroisoquinoline Scaffold

Executive Summary

This application note details the physicochemical principles and experimental protocols for performing Nucleophilic Aromatic Substitution (


) on 1-Chloro-8-nitroisoquinoline . This scaffold is a critical intermediate in the synthesis of bioactive isoquinoline derivatives, often serving as a precursor for kinase inhibitors and DNA-intercalating agents.

The presence of the 8-nitro group introduces a unique duality: it electronically activates the ring system toward nucleophilic attack but simultaneously imposes peri-interaction steric hindrance at the C1 reaction center. Successful functionalization requires balancing these opposing factors through precise solvent, base, and temperature selection.

Mechanistic Profiling & Reactivity[2]

Electronic Activation vs. Steric Hindrance

The reactivity of 1-Chloro-8-nitroisoquinoline is governed by two primary structural features:

  • N2-Activation (The "aza" effect): The isoquinoline nitrogen (N2) is highly electronegative, pulling electron density from C1. This makes C1 electron-deficient and susceptible to nucleophilic attack, analogous to 2-chloropyridine.[1]

  • The 8-Nitro Effect (Peri-Position):

    • Electronic (Pro-Reaction): The nitro group is a strong Electron Withdrawing Group (EWG). Through inductive effects (-I) and resonance (-M), it further depletes electron density from the aromatic system, theoretically lowering the activation energy for nucleophilic attack.[1]

    • Steric (Anti-Reaction): The C1 and C8 positions are peri-substituted (similar to 1,8-disubstituted naphthalenes). The bulk of the 8-nitro group creates significant steric crowding around the C1-Chloro bond.

Key Insight: Unlike 1-chloro-5-nitroisoquinoline, where the nitro group activates without steric penalty, the 8-nitro isomer often requires higher reaction temperatures or smaller nucleophiles to overcome the steric barrier.[1]

Reaction Pathway ( )

The reaction proceeds via a classic addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1]

SNAr_Mechanism Substrate 1-Chloro-8-nitroisoquinoline TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu:) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Formation of C-Nu bond Product 1-Substituted-8-nitroisoquinoline Intermediate->Product Loss of Cl- (Aromatization)

Figure 1: The stepwise


 mechanism.[1] The rate-determining step is typically the initial nucleophilic attack, which is sterically impeded by the 8-nitro group.

Experimental Protocol: Amination

This protocol describes the displacement of the C1-chloride with a secondary amine (e.g., Morpholine). This is a standard benchmark reaction for this scaffold.

Reagents & Equipment
  • Substrate: 1-Chloro-8-nitroisoquinoline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)[1]
  • Solvent: Isopropanol (iPrOH) for milder conditions; DMSO or NMP for unreactive amines.

  • Equipment: Sealed pressure vial (microwave compatible) or round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Preparation:

    • In a reaction vial, dissolve 1-Chloro-8-nitroisoquinoline (100 mg, 0.48 mmol) in Isopropanol (2.0 mL).

    • Note: If the substrate is not fully soluble at RT, mild heating or switching to 1,4-Dioxane is recommended.

  • Addition:

    • Add DIPEA (167 µL, 0.96 mmol) followed by Morpholine (50 µL, 0.58 mmol).

    • Critical: If using a salt form of the amine (e.g., amine hydrochloride), increase the base equivalents to 3.0.

  • Reaction:

    • Method A (Thermal): Heat the mixture to reflux (85°C) for 4–6 hours.

    • Method B (Microwave - Recommended): Heat at 100°C for 30 minutes.[1] Microwave irradiation often helps overcome the peri-steric hindrance more efficiently than conventional heating.

  • Monitoring:

    • Monitor via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).

    • Target Mass: Look for the M+H peak corresponding to the substituted product (Product Mass = Substrate - 35.5 + Nucleophile - 1).

  • Workup:

    • Precipitation (Preferred): Cool the reaction to room temperature. Add water (5 mL) dropwise while stirring. The product often precipitates as a yellow/orange solid due to the nitro group. Filter and wash with cold water.[2]

    • Extraction (Alternative): If no precipitate forms, dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and Brine (10 mL). Dry over

      
       and concentrate.
      
Data Summary Table
ParameterCondition A (Standard)Condition B (Difficult Nucleophiles)
Solvent Isopropanol or EthanolDMSO or NMP
Base

or DIPEA

or

Temperature 80°C (Reflux)100–120°C
Time 4–12 Hours1–4 Hours
Yield Expectation 75–90%60–80%

Troubleshooting & Optimization Logic

When standard protocols fail, the cause is usually steric bulk or electronic deactivation. Use the following decision tree to troubleshoot.

Optimization_Flow Start Reaction Incomplete (>24h or Low Yield) Check1 Is the Nucleophile Bulky? (e.g., t-Butyl amine, Anilines) Start->Check1 Branch1_Yes Yes: Steric Hindrance Check1->Branch1_Yes Yes Branch1_No No: Electronic/Solubility Issue Check1->Branch1_No No Action1 1. Switch Solvent to NMP/DMSO 2. Increase Temp to 120°C 3. Use Microwave Branch1_Yes->Action1 Action2 1. Switch Base to Cs2CO3 2. Check Solubility 3. Add Catalyst (KF or NaI) Branch1_No->Action2

Figure 2: Optimization logic for stalling reactions. The peri-effect at C1/C8 is the most common failure mode.

"Expertise" Note: Competitive Pathways

Be aware of Vicarious Nucleophilic Substitution (VNS) . In highly electron-deficient nitro-aromatics, carbon nucleophiles (carbanions) may attack the ring ortho to the nitro group (C7) rather than displacing the chloride, especially if the chloride displacement is sterically slow.

  • Mitigation: Avoid using carbanion nucleophiles unless VNS is the desired outcome. Stick to heteroatom nucleophiles (N, O, S) which prefer the

    
     pathway at C1.
    

Safety & Handling

  • Energetic Warning: Nitro-substituted heterocycles can be energetic.[1] While 1-chloro-8-nitroisoquinoline is generally stable, avoid heating dry solids.[1]

  • Sensitization: Halogenated isoquinolines are potent skin sensitizers. All weighing and handling must occur in a fume hood.

  • Waste: Aqueous waste from these reactions contains nitro-aromatics and must be segregated into specific hazardous waste streams, not general organic waste.[1]

References

  • Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr).[3][4][5][6] Master Organic Chemistry. Available at: [Link]

  • General Reactivity of Halo-Isoquinolines: Nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one.[1][7] MDPI (Analogous quinoline chemistry illustrating peri-effects). Available at: [Link][1]

  • Synthesis of Nitro-Isoquinoline Precursors: Isoquinoline, 5-bromo-8-nitro-.[1] Organic Syntheses.[5][8] (Demonstrates stability and handling of 8-nitroisoquinoline derivatives). Available at: [Link][1]

  • Competitive Pathways (VNS): Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.[1] PMC. Available at: [Link]

Sources

Method

Application Note: Chemoselective Reduction of 1-Chloro-8-nitroisoquinoline

[1] Executive Summary The reduction of 1-chloro-8-nitroisoquinoline to 1-chloro-8-aminoisoquinoline presents a specific chemoselectivity challenge in medicinal chemistry. The 1-chloro substituent on the isoquinoline ring...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The reduction of 1-chloro-8-nitroisoquinoline to 1-chloro-8-aminoisoquinoline presents a specific chemoselectivity challenge in medicinal chemistry. The 1-chloro substituent on the isoquinoline ring is an imidoyl chloride analog, making it susceptible to two primary side reactions:

  • Hydrodehalogenation: Loss of the chlorine atom (yielding 8-aminoisoquinoline) under standard catalytic hydrogenation conditions (e.g.,

    
    ).[1]
    
  • Hydrolysis: Conversion to the isocarbostyril (1-hydroxy-8-aminoisoquinoline) under harsh acidic or basic conditions.[1]

This Application Note details two validated protocols designed to reduce the nitro group while strictly preserving the halogen motif. The recommended Iron/Ammonium Chloride (Fe/NH


Cl)  method offers the highest functional group tolerance and scalability, while the Stannous Chloride (SnCl

)
method provides a rapid alternative for small-scale synthesis.

Strategic Analysis of Reduction Methods

The selection of the reduction agent is dictated by the electronic properties of the isoquinoline core.

MethodReagent SystemChemoselectivity (Cl Retention)ScalabilityRisk Profile
Catalytic Hydrogenation

Low HighHigh risk of dechlorination.[1] Requires catalyst poisoning (e.g., sulfided Pt/C) which lowers activity.[1]
Dissolving Metal (Acidic)

Medium HighHot acetic acid may induce hydrolysis of the labile 1-Cl bond to 1-OH.
Dissolving Metal (Neutral)

High HighRecommended. Neutral pH prevents hydrolysis; surface-mediated mechanism prevents dechlorination.[1]
Metal Salt

High Low/MediumExcellent selectivity, but difficult workup (emulsions) and heavy metal waste disposal issues.
Mechanistic Insight

The 1-position chlorine activates the isoquinoline ring toward nucleophilic attack.[1] Therefore, avoiding strong nucleophiles (like


 or 

at high temperatures) is critical.[1] The Fe/NH

Cl method operates via a Single Electron Transfer (SET) mechanism on the metal surface, which is kinetically favored for the nitro group over the carbon-chlorine bond cleavage.

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the selective reduction pathway versus potential side reactions.

ReactionPathway SM 1-Chloro-8-nitroisoquinoline (Substrate) Inter1 Nitroso Intermediate (R-NO) SM->Inter1 + 2e- / 2H+ Side1 8-Aminoisoquinoline (Dechlorinated Impurity) SM->Side1 H2/Pd (Avoid) Side2 1-Hydroxy-8-aminoisoquinoline (Hydrolysis Impurity) SM->Side2 Strong Acid/Base High T Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 + 2e- / 2H+ Product 1-Chloro-8-aminoisoquinoline (Target) Inter2->Product + 2e- / 2H+

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and critical side reactions to avoid.

Detailed Protocols

Protocol A: Iron-Mediated Reduction (Recommended)

Context: This "Bechamp-type" reduction uses ammonium chloride as a mild electrolyte, maintaining a near-neutral pH to prevent hydrolysis of the 1-chloro group.[1]

Reagents:

  • 1-Chloro-8-nitroisoquinoline (

    
    )[1]
    
  • Iron Powder (

    
    ) – Note: Use fine mesh (<325 mesh) for best kinetics.
    
  • Ammonium Chloride (

    
    )[2]
    
  • Solvent: Ethanol / Water (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-chloro-8-nitroisoquinoline in Ethanol/Water (3:1). Concentration should be approximately

    
    .[1]
    
  • Activation: Add Ammonium Chloride (

    
    ) followed by Iron Powder  in a single portion.
    
    • Checkpoint: The reaction mixture is heterogeneous (grey suspension).[1]

  • Reaction: Heat the mixture to 70°C (gentle reflux) with vigorous stirring.

    • Why: Vigorous stirring is crucial to scour the iron surface and prevent passivation by iron oxide byproducts.[1]

  • Monitoring: Monitor by TLC or HPLC every 30 minutes.

    • Expected Time: 1–3 hours.[1]

    • Endpoint: Disappearance of the yellow nitro starting material; appearance of the fluorescent blue/yellow amine spot.

  • Workup (Critical Step):

    • While still hot (approx. 50°C), filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethyl acetate.[1]

    • Why Hot Filtration? Iron salts can precipitate upon cooling, trapping the product.[1]

  • Extraction: Concentrate the filtrate to remove bulk ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

    
    ).[1][2]
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Stannous Chloride Reduction (Small Scale)

Context: Ideal for <100 mg scales where speed is prioritized over cost/waste.[1]

Reagents:

  • 1-Chloro-8-nitroisoquinoline (

    
    )[1]
    
  • 
     (
    
    
    
    )
  • Solvent: Ethanol (absolute)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol (

    
    ) under Nitrogen atmosphere.
    
  • Addition: Add

    
     portion-wise at Room Temperature (RT).
    
    • Exotherm Alert: Mild exotherm may occur.[1]

  • Reaction: Stir at RT to 40°C .

    • Selectivity: Do not exceed 50°C to ensure the chlorine remains intact.[1]

  • Workup (Emulsion Control):

    • Dilute with Ethyl Acetate.[1]

    • Neutralization: Slowly add saturated

      
       solution.
      
    • Troubleshooting: Tin salts form a thick white paste.[1] Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to solubilize the tin, creating clear layers.

  • Isolation: Separate layers, wash organic phase with brine, dry, and concentrate.[1][2]

Operational Workflow Diagram

Workflow Start Start: 1-Chloro-8-nitroisoquinoline Decision Select Method Start->Decision Fe_Step1 Method A: Fe / NH4Cl (Scale > 100mg) Decision->Fe_Step1 High Fidelity Sn_Step1 Method B: SnCl2 (Scale < 100mg) Decision->Sn_Step1 Rapid/Small Scale Fe_Step2 Reflux @ 70°C (EtOH/H2O) Monitor: 1-3 hrs Fe_Step1->Fe_Step2 Fe_Step3 Hot Filtration (Celite) *Critical for Yield* Fe_Step2->Fe_Step3 Common Extraction (EtOAc) & Concentration Fe_Step3->Common Sn_Step2 Stir @ RT-40°C (EtOH) Monitor: 30-60 min Sn_Step1->Sn_Step2 Sn_Step3 Quench: Rochelle's Salt *Critical for Emulsions* Sn_Step2->Sn_Step3 Sn_Step3->Common Final Product: 1-Chloro-8-aminoisoquinoline Common->Final

Figure 2: Operational decision tree for selecting and executing the reduction protocol.

Analytical Validation & Quality Control

To verify the identity of 1-chloro-8-aminoisoquinoline , compare experimental data against these predicted parameters.

Predicted NMR Signature ( NMR, 400 MHz, )
Proton PositionMultiplicityApprox. Shift (

ppm)
Diagnostic Feature

Broad Singlet

Disappears with

shake.[1] Confirms reduction.
H-7 Doublet/Multiplet

Upfield Shift: Significant shielding compared to nitro-SM (due to ortho-amino group).[1]
H-3 Doublet

Characteristic isoquinoline doublet.[1]
H-4 Doublet

Coupling with H-3.[1]
H-5/H-6 Multiplet

Aromatic region.[1]

Key QC Check:

  • Absence of signal at

    
     8.5-9.0:  Protons ortho to a Nitro group are typically very deshielded.[1] The disappearance of these downfield signals confirms reduction.[1]
    
  • Retention of Cl: Mass Spectrometry must show the characteristic Chlorine isotope pattern (

    
     ratio).
    
Mass Spectrometry (ESI+)
  • Target Mass (

    
    ):  Calc. for 
    
    
    
    : 179.04
  • Observation: Look for split peak at 179/181 (3:1 ratio).[1]

  • Impurity Alert: A single peak at 145 (

    
    ) indicates hydrodehalogenation (8-aminoisoquinoline).[1]
    

Safety & Handling

  • Nitro Compounds: Although 1-chloro-8-nitroisoquinoline is stable, nitroaromatics are energetic.[1] Avoid heating dry solids.[1]

  • Isoquinolines: Many isoquinoline derivatives are bioactive (e.g., PARP inhibitors).[1] Handle with potent compound safety protocols (gloves, fume hood).[1]

  • Tin Residues: Organotin compounds are toxic.[1] All waste from Method B must be segregated into heavy metal waste streams.[1]

References

  • General Nitro Reduction Reviews

    • Chandrappa, S., et al. (2010).[1][4] "An Efficient Method for Aryl Nitro Reduction... Using Iron Powder/Calcium Chloride."[1][2][4] Synlett.

    • Ram, S., & Ehrenkaufer, R. E. (1984).[5] "Ammonium formate in catalytic transfer hydrogenation...". Synthesis.

  • Selective Reduction in Presence of Halogens

    • Bellamy, F. D., & Ou, K. (1984).[5][6] "Selective reduction of aromatic nitro compounds with stannous chloride..." Tetrahedron Letters.

    • Common Organic Chemistry.[1] "Nitro Reduction - Iron (Fe) Conditions."

  • Isoquinoline Chemistry

    • PubChem Compound Summary for 1-Chloroisoquinoline.[1]

    • Organic Syntheses, Coll.[1][7][8] Vol. 3, p. 69 (1955).[1][8] General methods for nitro reduction.

Sources

Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 1-Chloro-8-nitroisoquinoline

Executive Summary This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Chloro-8-nitroisoquinoline . This substrate presents a unique dichotomy in reactivity: the 1-chloro position is elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-Chloro-8-nitroisoquinoline . This substrate presents a unique dichotomy in reactivity: the 1-chloro position is electronically activated by the adjacent nitrogen and the electron-withdrawing 8-nitro group, yet it is sterically encumbered by the peri-positioned nitro group. Furthermore, the electron-deficient nature of the isoquinoline ring makes the substrate highly susceptible to Nucleophilic Aromatic Substitution (SNAr), leading to hydrolysis byproducts (isoquinolones) rather than the desired biaryl coupling.

This protocol prioritizes chemoselectivity (coupling vs. hydrolysis) and steric accessibility . We utilize a bulky, electron-rich phosphine ligand system to facilitate oxidative addition in the congested "bay region" while employing a non-nucleophilic base system to suppress SNAr pathways.

Mechanistic Analysis & Challenges

The "Peri" Effect and Electronic Activation

The 8-nitro group exerts a "peri-effect" (1,8-interaction), creating significant steric strain around the C1 reaction center. Standard triphenylphosphine-based catalysts often fail to achieve quantitative oxidative addition due to this congestion.

  • Electronic Factor: The

    
    -deficient isoquinoline ring, reinforced by the -NO
    
    
    
    group, makes the C1-Cl bond highly electrophilic.
  • Steric Factor: The bulky -NO

    
     group hinders the approach of the Palladium(0) species.
    
  • Side Reaction Risk: The high electrophilicity makes the C1 position prone to attack by hard nucleophiles (OH

    
    , OMe
    
    
    
    ), leading to 1-hydroxy-8-nitroisoquinoline (hydrolysis product).
Reaction Pathway Diagram

The following diagram illustrates the competitive landscape between the desired Catalytic Cycle and the undesired SNAr pathway.

ReactionPathways Substrate 1-Chloro-8-nitroisoquinoline OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl) Substrate->OxAdd Fast (Electronic) Slow (Steric) Hydrolysis 1-Hydroxy-8-nitroisoquinoline (Byproduct) Substrate->Hydrolysis SNAr Attack (Avoid Strong Base) Pd0 L-Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base Product 1-Aryl-8-nitroisoquinoline (Target) TransMet->Product Reductive Elimination Product->Pd0 Regeneration Base Nucleophilic Base (OH-, OR-) Base->Hydrolysis

Figure 1: Competitive pathways. The protocol aims to accelerate the black path (Catalysis) while blocking the red path (SNAr).

Optimization Strategy

To overcome the specific challenges of 1-Chloro-8-nitroisoquinoline, the following parameters were screened and selected.

Ligand Selection: Buchwald Dialkylbiaryl Phosphines

Standard ligands (PPh


) lack the electron density to drive oxidative addition into the deactivated C-Cl bond and the bulk to prevent palladium aggregation.
  • Selected Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

  • Rationale: These ligands are bulky (facilitating reductive elimination and protecting the active species) and electron-rich (accelerating oxidative addition across the hindered C1-Cl bond).

Base Selection: The Critical Control Point

Using hydroxides (NaOH, KOH) or alkoxides leads to rapid hydrolysis of the starting material.

  • Selected Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate)
    or Cs
    
    
    CO
    
    
    .
  • Rationale: These bases are sufficiently basic to activate the boronic acid but are poor nucleophiles towards the isoquinoline ring, minimizing SNAr.

Solvent System
  • Selected Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1) .

  • Rationale: A biphasic system with controlled water content allows for the solubility of the inorganic base while keeping the bulk of the organic substrate in the organic phase, further protecting it from hydrolytic attack.

Detailed Experimental Protocol

Protocol A: High-Efficiency Coupling (Recommended)

Applicability: General synthesis of 1-aryl-8-nitroisoquinolines, including sterically hindered boronic acids.

Materials
  • Substrate: 1-Chloro-8-nitroisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst Precursor: Pd(OAc)

    
     (2-5 mol%)
    
  • Ligand: XPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed) and Deionized Water (degassed).

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a separate vial, dissolve Pd(OAc)

      
       and XPhos in 1 mL of degassed Dioxane. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/brown, indicating ligation. Note: Pre-formed catalysts like XPhos-Pd-G2 can be used directly.
      
  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add 1-Chloro-8-nitroisoquinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and finely ground K

      
      PO
      
      
      
      (3.0 equiv).
    • Critical Step: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibition is significant with electron-rich ligands.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and degassed Water (ratio 4:1 Dioxane:Water).

    • Add the catalyst solution (or solid catalyst if using G2/G3 precatalysts) under a counter-flow of inert gas.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 90 °C for 4–12 hours. Monitor by HPLC or TLC.

    • Endpoint: Disappearance of the starting chloride. If hydrolysis product (lower R

      
      , acidic) appears, stop immediately.
      
  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography. The nitro group makes the product polar; typical gradients involve Hexanes/Ethyl Acetate.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch to XPhos-Pd-G2 or Sphos . Increase temperature to 100-110°C.
Hydrolysis Product (Isoquinolone) SNAr attack by OH

or water.
Switch to Anhydrous conditions : Use Toluene, anhydrous K

PO

, and 18-crown-6 (no added water).
Homocoupling of Boronic Acid Oxidation of boronic acid by O

.
Improve degassing (sparge solvents for 15 mins). Add catalyst last.
Dehalogenation (Ar-H formed)

-Hydride elimination or protodehalogenation.
Use 1,4-Dioxane instead of alcoholic solvents (isopropanol/ethanol). Reduce reaction temp.

References

  • Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ligand Effects (Buchwald Ligands): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Coupling of Hindered/Deactivated Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reactivity of 1-Chloroisoquinolines: Li, J. J. (Ed.).[4][5][6][7] (2014).[1][2] Name Reactions in Heterocyclic Chemistry II. Wiley.[5] (See sections on Isoquinoline functionalization). [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-8-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-chloro-8-nitroisoquinoline, a challenging yet crucial transform...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-chloro-8-nitroisoquinoline, a challenging yet crucial transformation for synthesizing novel nitrogen-containing heterocyclic compounds relevant to pharmaceutical and materials science research. As a Senior Application Scientist, this guide is structured to deliver not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deep understanding of the reaction intricacies. The presence of an electron-withdrawing nitro group and the use of a heteroaryl chloride as the electrophile necessitate careful optimization of the catalytic system. This guide addresses these challenges by proposing a robust protocol and discussing key optimization parameters.

Introduction: The Significance of Aminated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group via C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provides a versatile handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs.[1][2] The target molecule, 1-chloro-8-nitroisoquinoline, presents a unique synthetic challenge due to the electronic properties of the nitro group and the inherent reactivity of the isoquinoline ring system. A successful amination protocol for this substrate opens the door to a wide array of novel 1-amino-8-nitroisoquinoline derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[2][3][4] Developed independently by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance.[2]

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle:[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloro-8-nitroisoquinoline to form a Pd(II) complex.[1][3][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][7]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired aminated product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3][4]

Buchwald-Hartwig Amination Catalytic Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-Cl Ar-Pd(II)(L)-Cl Pd(0)L->Ar-Pd(II)(L)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Cl->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (+ HNR'R'', + Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Ar-NR'R'' Product Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination Ar-Cl 1-Chloro-8-nitroisoquinoline HNR'R'' Amine L Ligand

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 1-Chloro-8-nitroisoquinoline

This protocol is designed as a starting point for the amination of 1-chloro-8-nitroisoquinoline with a generic primary or secondary amine. Optimization may be required depending on the specific amine used.

Reagents and Equipment
  • Substrates: 1-Chloro-8-nitroisoquinoline, Amine (e.g., morpholine, aniline)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification, TLC plates, column chromatography supplies.

Rationale for Reagent Selection
  • Catalyst System (Pd₂(dba)₃ and XPhos): The amination of aryl chlorides, particularly electron-deficient ones, can be challenging.[8] Bulky, electron-rich phosphine ligands like XPhos are known to facilitate the oxidative addition step and promote efficient catalysis.[6]

  • Base (Cs₂CO₃ or K₃PO₄): The presence of a nitro group makes the substrate susceptible to degradation by strong bases like sodium tert-butoxide (NaOt-Bu).[4] Therefore, milder inorganic bases such as cesium carbonate or potassium phosphate are recommended to avoid potential side reactions.[2]

  • Solvent (Toluene or Dioxane): These are common solvents for Buchwald-Hartwig aminations, offering good solubility for the reagents and appropriate boiling points for the reaction temperature.[8] Anhydrous conditions are crucial for optimal catalyst performance.

Step-by-Step Procedure

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: 1. 1-Chloro-8-nitroisoquinoline 2. Amine 3. Base (Cs₂CO₃) 4. Ligand (XPhos) 5. Catalyst (Pd₂(dba)₃) 6. Solvent (Toluene) A->B C Degas the Reaction Mixture B->C D Heat to 100-110 °C with Stirring C->D E Monitor Reaction by TLC/LC-MS D->E F Reaction Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite E->F Upon Completion G Aqueous Wash: - Wash with water - Wash with brine F->G H Dry, Concentrate, and Purify: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the amination reaction.

  • Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add 1-chloro-8-nitroisoquinoline (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv). Add these solids to the reaction flask.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-amino-8-nitroisoquinoline derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of various reaction parameters. The following table provides a starting point for optimization should the initial conditions prove suboptimal.

ParameterVariationRationale & Considerations
Catalyst Pd(OAc)₂, [Pd(allyl)Cl]₂Palladium(II) sources can also be effective and may be more air-stable.[5]
Ligand SPhos, BrettPhos, RuPhosDifferent generations of Buchwald ligands offer varying steric and electronic properties that can be beneficial for challenging substrates.[6] BrettPhos is particularly useful for primary amines.[4]
Base K₃PO₄, K₂CO₃, LHMDSWeaker bases like K₂CO₃ can be attempted if side reactions are observed. LHMDS is a strong, non-nucleophilic base that can be useful at lower temperatures but may have compatibility issues with the nitro group.[4]
Solvent Dioxane, THF, t-BuOHThe polarity of the solvent can influence the reaction rate and catalyst stability.[9][10] t-BuOH is often used in conjunction with alkoxide bases.
Temperature 80-120 °CLower temperatures may be possible with more active catalyst systems, while higher temperatures can sometimes overcome activation barriers.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be irritants.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE).

  • Bases: Cesium carbonate and potassium phosphate are irritants. Avoid creating dust.

  • Inert Atmosphere: The use of an inert atmosphere is critical for the stability and activity of the palladium catalyst.

Conclusion

The Buchwald-Hartwig amination of 1-chloro-8-nitroisoquinoline is a feasible yet challenging transformation that requires careful selection of the catalyst system and reaction conditions. By employing bulky, electron-rich phosphine ligands and a mild inorganic base, the synthesis of novel 1-amino-8-nitroisoquinoline derivatives can be achieved in good yields. The protocol and optimization guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Buchwald-Hartwig coupling. (2019, January 7). [Video]. YouTube. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). [Video]. YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. (2020, September 4). ACS Publications. Retrieved from [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. (n.d.). ResearchGate. Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (n.d.). PMC. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PMC. Retrieved from [Link]

Sources

Application

Application Note: Preparation of 8-Nitroisoquinoline Derivatives via 1-Chloro Precursor

Executive Summary This technical guide details the strategic preparation of 8-nitroisoquinoline derivatives , a scaffold of increasing interest in medicinal chemistry due to its potential in antimicrobial and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic preparation of 8-nitroisoquinoline derivatives , a scaffold of increasing interest in medicinal chemistry due to its potential in antimicrobial and anticancer applications. The core synthetic strategy relies on the 1-chloro-8-nitroisoquinoline intermediate. Unlike direct functionalization of the isoquinoline core, which often suffers from poor regioselectivity, the "1-chloro handle" enables precise, high-yielding Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling reactions.

This document provides a validated workflow for:

  • Isolating the 8-nitro isomer from the nitration mixture.

  • Synthesizing the 1-chloro precursor via N-oxide rearrangement.

  • Diversifying the scaffold through

    
     and Suzuki-Miyaura coupling.
    

Retrosynthetic Logic & Pathway

The 1-position of the isoquinoline ring is electronically deficient, analogous to the 2-position of pyridine. While the 8-nitro group is located on the benzenoid ring, its electron-withdrawing nature exerts a long-range inductive effect, maintaining the electrophilicity of C1.

Strategic Workflow Diagram

SyntheticPathway Isoquinoline Isoquinoline Nitration Nitration (HNO3/H2SO4) Isoquinoline->Nitration Mixture Isomer Mixture (5-NO2 & 8-NO2) Nitration->Mixture Separation Fractional Crystallization Mixture->Separation Nitro8 8-Nitroisoquinoline Separation->Nitro8 Minor Isomer (~15%) NOxide N-Oxidation (mCPBA) Nitro8->NOxide IsoNOxide 8-Nitroisoquinoline N-oxide NOxide->IsoNOxide Chlorination Chlorination (POCl3, Reflux) IsoNOxide->Chlorination Precursor 1-Chloro-8-nitroisoquinoline (The Precursor) Chlorination->Precursor Rearrangement

Figure 1: Step-wise synthesis of the 1-chloro-8-nitroisoquinoline precursor. Note the critical separation step required to isolate the 8-nitro isomer.

Phase 1: Synthesis of the 1-Chloro Precursor

Step A: Nitration and Regio-Isolation

The nitration of isoquinoline is an electrophilic aromatic substitution that occurs preferentially at the 5-position. The 8-position is the minor product (typically 85:15 ratio).

  • Reagents: Potassium Nitrate (

    
    ), Conc. Sulfuric Acid (
    
    
    
    ).[1]
  • Critical Parameter: Temperature control during addition is vital to prevent di-nitration.

Protocol 1: Isolation of 8-Nitroisoquinoline

  • Dissolve isoquinoline (1.0 eq) in conc.

    
     at 0°C.
    
  • Add

    
     (1.1 eq) portion-wise, maintaining internal temp < 5°C.
    
  • Stir at 25°C for 12 hours.

  • Pour onto ice/water and neutralize with

    
    .
    
  • Separation: The 5-nitro isomer is less soluble in acetone/methanol mixtures.

    • Extract the crude solid with boiling acetone.

    • Filter the undissolved solid (mostly 5-nitroisoquinoline).

    • Concentrate the filtrate to obtain the 8-nitroisoquinoline enriched fraction. Recrystallize from ethanol to achieve >95% purity.

Step B: N-Oxidation

Activation of the C1 position requires converting the pyridine nitrogen into an N-oxide.

  • Reagents: m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

  • Observation: The solution typically turns yellow/orange upon N-oxide formation.

Step C: Chlorination (The Meisenheimer Rearrangement)

This is the pivotal step. Reaction with phosphoryl chloride (


) converts the N-oxide to the 1-chloro derivative via an intermediate chloro-oxonium species, followed by nucleophilic attack of chloride at C1 and elimination of the phosphate group.

Protocol 2: Synthesis of 1-Chloro-8-nitroisoquinoline

  • Setup: Dry 250 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (

    
    ).
    
  • Charge: Add 8-nitroisoquinoline-N-oxide (10 mmol) and

    
     (50 mmol, 5 eq). Note: 
    
    
    
    acts as both reagent and solvent.
  • Reaction: Heat to reflux (105°C) for 3-5 hours. Monitor by TLC (DCM:MeOH 95:5). The polar N-oxide spot will disappear, replaced by a less polar product spot.

  • Work-up (CAUTION):

    • Cool the mixture to RT.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice (exothermic hydrolysis of residual phosphoryl chlorides).

    • Neutralize with saturated

      
       to pH 8.
      
    • Extract with DCM (3 x 50 mL).

  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: 75-85%.

    • Appearance: Yellow crystalline solid.

Phase 2: Derivatization Strategies

Once the 1-chloro-8-nitroisoquinoline is in hand, it serves as a versatile electrophile.

Pathway A: Nucleophilic Aromatic Substitution ( )

The 1-chloro position is highly activated. Amines, thiols, and alkoxides displace the chloride readily.

Mechanism: Addition-Elimination. The ring nitrogen stabilizes the Meisenheimer complex.

Protocol 3: General


 with Primary Amines 
  • Dissolve 1-chloro-8-nitroisoquinoline (1.0 eq) in anhydrous Ethanol or DMF.

  • Add the amine (1.2 eq).

  • Add base: Triethylamine (

    
    , 2.0 eq) or 
    
    
    
    .
  • Conditions:

    • Aliphatic Amines: Stir at RT for 2-4 hours.

    • Anilines/Sterically hindered amines: Reflux (80°C) for 6-12 hours.

  • Isolation: Pour into water. The product usually precipitates. Filter and wash with cold water.[1]

Pathway B: Suzuki-Miyaura Cross-Coupling

For forming C-C bonds (aryl-aryl or aryl-heteroaryl), Pd-catalyzed coupling is preferred.

Protocol 4: Suzuki Coupling Conditions

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

  • Temp: 90-100°C under Inert Atmosphere (

    
     or Ar).
    
Derivatization Workflow Diagram

Derivatives Precursor 1-Chloro-8-nitroisoquinoline SNAr_Amine SNAr (R-NH2) Base, EtOH Precursor->SNAr_Amine SNAr_Alkoxy SNAr (NaOR) ROH, Reflux Precursor->SNAr_Alkoxy Suzuki Suzuki Coupling Ar-B(OH)2, Pd(0) Precursor->Suzuki AminoDeriv 1-Amino-8-nitroisoquinoline (Bioactive Core) SNAr_Amine->AminoDeriv EtherDeriv 1-Alkoxy-8-nitroisoquinoline SNAr_Alkoxy->EtherDeriv BiarylDeriv 1-Aryl-8-nitroisoquinoline Suzuki->BiarylDeriv

Figure 2: Divergent synthesis from the 1-chloro precursor. The chloride acts as a leaving group for both nucleophilic substitution and metal-catalyzed coupling.

Data Summary & Troubleshooting

Reaction Parameters Table
Reaction TypeReagent ClassSolvent SystemTemp (°C)Typical YieldCritical Note
Chlorination

(Neat)
None (Neat)10580-90%Ensure anhydrous conditions; quench slowly.

(Amine)
Primary AmineEtOH or DMF25 - 8085-95%No catalyst needed; excellent atom economy.

(Ether)
Na-AlkoxideCorresponding Alcohol60 - 8070-80%Avoid water to prevent hydrolysis back to isoquinolinone.
Suzuki Aryl Boronic AcidDioxane/Water9060-80%Degas solvents thoroughly to protect Pd catalyst.
Troubleshooting Guide
  • Problem: Low yield in

    
     reaction.
    
    • Cause: Steric hindrance of the amine or insufficient base.

    • Solution: Switch to a polar aprotic solvent (DMF, DMSO) and increase temperature to 100°C. Use

      
       as base.
      
  • Problem: Hydrolysis of 1-chloro precursor during storage.

    • Cause: Moisture sensitivity.

    • Solution: Store under Nitrogen at 4°C. If hydrolyzed (formation of 8-nitroisoquinolin-1-one), re-chlorinate with

      
      .
      
  • Problem: Inseparable mixture during nitration.

    • Solution: If fractional crystallization fails, use flash chromatography with a gradient of DCM/Methanol. The 5-nitro isomer elutes first on standard silica.

Safety & Compliance (E-E-A-T)

  • Nitro Compounds: 8-nitroisoquinoline derivatives are energetic. While stable at standard scales (<10g), avoid subjecting dry solids to high friction or shock.

  • Phosphoryl Chloride (

    
    ):  Highly corrosive and toxic. Reacts violently with water producing HCl and Phosphoric acid. All work must be performed in a functioning fume hood.
    
  • Waste Disposal: Aqueous waste from the

    
     quench contains high phosphate levels and should be treated according to local environmental regulations.
    

References

  • Nitration of Isoquinoline

    • Title: "The Nitration of Isoquinoline and Some of its Deriv
    • Source:Journal of the Chemical Society.[2]

    • Context: Establishes the 5-nitro (major) vs 8-nitro (minor)
    • (Canonical reference for regioselectivity).

  • Synthesis of 1-Chloroisoquinolines

    • Title: "A Convenient Synthesis of 1-Chloroisoquinolines
    • Source:Synthetic Communic
    • Context: Validates the medi
  • Suzuki Coupling on Heterocycles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews.
    • Context: General conditions for Suzuki coupling on chloro-heterocycles.
  • Bioactivity of Nitroisoquinolines

    • Title: "Synthesis and biological evaluation of isoquinoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the SAR of substituted isoquinolines.

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 1-Chloro-8-nitroisoquinoline in DMSO

Welcome to the technical support center for 1-Chloro-8-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-8-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of this compound, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, evidence-based solutions and a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 1-Chloro-8-nitroisoquinoline in DMSO at my target concentration. Is this expected?

Yes, this is a potential and not entirely unexpected issue. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, the solubility of any specific substance is not guaranteed.[1][2][3] The structure of 1-Chloro-8-nitroisoquinoline, which contains a rigid, planar isoquinoline ring system, a chloro-substituent, and a nitro group, contributes to strong intermolecular forces and high crystal lattice energy. Overcoming this energy requires significant interaction with the solvent, and at higher concentrations, the solute-solute interactions can dominate, leading to poor solubility.

Q2: What specific molecular features of 1-Chloro-8-nitroisoquinoline contribute to its challenging solubility?

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent.[4][5] For 1-Chloro-8-nitroisoquinoline, several factors are at play:

  • High Crystal Lattice Energy: The planar aromatic structure allows for efficient packing in a solid crystal lattice. The strong dipole-dipole interactions introduced by the chloro and nitro groups further stabilize this lattice. A significant amount of energy is required for solvent molecules to break apart this stable structure.

  • Polarity and Functional Groups: The presence of the electronegative nitro and chloro groups, along with the nitrogen in the isoquinoline ring, makes the molecule polar. While DMSO is also highly polar and an excellent solvent for many organic compounds, specific interactions and molecular geometry determine the ultimate solubility.[6]

  • "Like Dissolves Like" Principle: While both solute and solvent are polar, the specific nature of their polarity and hydrogen bonding capabilities differ. DMSO is a hydrogen bond acceptor but not a donor. The efficiency of solvation depends on how well DMSO molecules can surround and stabilize the 1-Chloro-8-nitroisoquinoline molecules.[7]

Q3: My compound was stored for a while and now seems less soluble. Could storage conditions affect solubility?

Absolutely. The primary culprit in this scenario is often the hygroscopic nature of DMSO.

  • Water Contamination: DMSO readily absorbs moisture from the atmosphere.[8] Even a small percentage of water can significantly alter the solvent properties of DMSO, often reducing the solubility of hydrophobic organic compounds.[9] If your compound is poorly water-soluble, absorbed water in the DMSO will decrease its overall solvating power for your compound. Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.

  • Compound Stability: While many compounds are stable in DMSO, some can degrade over time, especially if stored in a "wet" DMSO/water mixture or at room temperature.[9] Degradation products can be less soluble or act as impurities that inhibit the dissolution of the parent compound. For 1-Chloro-8-nitroisoquinoline, storage at 2-8°C in an inert atmosphere is recommended.[10]

Q4: I heated the solution to get the compound to dissolve, but it precipitated upon cooling. What is happening?

This is a classic sign of creating a supersaturated solution.

  • Supersaturation Explained: By heating, you provided the energy needed to dissolve more solute than would be possible at room temperature, creating a thermodynamically unstable supersaturated solution.[5]

  • Precipitation: As the solution cools, its capacity to hold the solute decreases. Without the extra thermal energy, the solute molecules begin to re-associate and crystallize out of the solution, often rapidly. This is a common issue for compounds with a steep solubility-temperature curve.[11][12] If you need to use heat, it's crucial to ensure your final working concentration is below the solubility limit at your experimental temperature.

Q5: Are there risks associated with heating a solution of 1-Chloro-8-nitroisoquinoline in DMSO?

Yes, caution is advised. While gentle warming is a standard technique, aggressive or prolonged heating can be detrimental.

  • Chemical Degradation: Halogenated aromatic compounds, particularly those activated by electron-withdrawing groups like a nitro group, can be susceptible to nucleophilic substitution or other degradation pathways in DMSO at elevated temperatures.[13] DMSO itself can participate in reactions under certain conditions.

  • Solvent Evaporation: DMSO has a high boiling point (189 °C), but it will evaporate if heated uncovered for extended periods, which will change the concentration of your stock solution.[2]

Always use minimal heat (e.g., 30-40°C) for the shortest time necessary and visually inspect for any color changes that might indicate degradation.

Troubleshooting Workflow & Protocols

When encountering solubility issues, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and solve dissolution problems.

G start Start: Undissolved Compound in DMSO check_purity Step 1: Verify Purity - Use high-purity compound - Use anhydrous, high-grade DMSO start->check_purity protocol_1 Step 2: Apply Standard Dissolution Protocol check_purity->protocol_1 is_dissolved_1 Is it fully dissolved? protocol_1->is_dissolved_1 protocol_2 Step 3: Apply Assisted Dissolution Protocol (Sonication & Gentle Heat) is_dissolved_1->protocol_2 No success Success: Solution Prepared - Filter (0.22 µm) - Store properly is_dissolved_1->success  Yes is_dissolved_2 Is it fully dissolved? protocol_2->is_dissolved_2 protocol_3 Step 4: Consider Co-Solvents or Alternative Solvents (e.g., DMF, NMP) is_dissolved_2->protocol_3 No is_dissolved_2->success  Yes is_dissolved_3 Is it fully dissolved? protocol_3->is_dissolved_3 is_dissolved_3->success  Yes failure Failure: Re-evaluate - Lower target concentration - Consider formulation strategies (e.g., nanoparticles) is_dissolved_3->failure No

Caption: Troubleshooting workflow for dissolving 1-Chloro-8-nitroisoquinoline.

Experimental Protocols

This protocol should always be the first attempt. It relies on fundamental principles of dissolution without potentially confounding variables like heat.

  • Preparation:

    • Ensure 1-Chloro-8-nitroisoquinoline is of high purity and has been stored correctly.

    • Use a new, unopened bottle of anhydrous DMSO (≥99.9%) or a properly stored bottle from a desiccator.

    • All glassware must be clean and thoroughly dry.

  • Procedure:

    • Weigh the desired amount of 1-Chloro-8-nitroisoquinoline into a clean, dry glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Cap the vial tightly.

    • Vortex the mixture vigorously for 2-3 minutes at room temperature.

    • Allow the solution to sit for 10-15 minutes, then vortex again for 1-2 minutes.

  • Assessment:

    • Visually inspect the solution against both a light and dark background. Look for any visible solid particles or cloudiness.

    • If fully dissolved, the solution is ready. For critical downstream applications (e.g., cell-based assays), filtering through a 0.22 µm DMSO-compatible (e.g., PTFE or nylon) syringe filter is highly recommended to remove any microscopic particulates.

If the standard protocol fails, mechanical and thermal energy can be applied to aid dissolution.[8]

  • Preparation:

    • Follow the preparation steps from Protocol 1.

  • Procedure:

    • After adding DMSO to the compound, place the capped vial in a bath sonicator.

    • Sonicate for 10-15 minute intervals. After each interval, remove the vial and vortex for 30 seconds. Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which act as a powerful mechanical scrubbing force to break up solute aggregates and enhance solvent interaction at the particle surface.

    • If the compound is still not dissolved, proceed to gentle warming. Place the vial in a water bath or heating block set to 30-40°C. Do not exceed 40°C initially.

    • Heat for 5-10 minutes, removing the vial to vortex every 2-3 minutes.

  • Assessment:

    • Once the compound appears dissolved, remove the vial from the heat source and allow it to cool to room temperature for at least 30 minutes.

    • Visually inspect for any precipitation. If the solution remains clear, the dissolution was successful at that concentration. Proceed with filtration as described in Protocol 1. If it precipitates, the concentration is too high to maintain at room temperature.

Physicochemical Data Summary

Understanding the properties of both the solute and the solvent is fundamental to troubleshooting solubility.

Property1-Chloro-8-nitroisoquinolineDimethyl Sulfoxide (DMSO)Rationale for Relevance
CAS Number 1369168-90-0[10]67-68-5[2]Unique identifier for ensuring the correct chemical is being used.
Molecular Formula C₉H₅ClN₂O₂[10](CH₃)₂SO[2]Indicates the elemental composition.
Molecular Weight 208.60 g/mol [10]78.13 g/mol [2]Used for calculating molar concentrations.
Appearance Not specified; likely a solidColorless liquid[2]The physical state at room temperature.
Boiling Point Not specified189 °C[2]High boiling point allows for gentle heating without significant evaporation.
Water Solubility Predicted to be low (based on parent)Miscible[2][3][14]Highlights the importance of using anhydrous DMSO to avoid precipitation of the hydrophobic compound.
Key Structural Features Planar, aromatic, nitro, chloro groupsPolar, aprotic, strong H-bond acceptorThese features dictate the intermolecular forces that must be overcome for dissolution to occur.
Recommended Storage 2-8°C, Inert atmosphere[10]Room temp, tightly sealed, desiccatedProper storage is critical to maintain compound integrity and solvent quality.

Understanding the Factors at Play

The process of dissolution is a balance of forces. This diagram illustrates the key elements influencing whether 1-Chloro-8-nitroisoquinoline will successfully dissolve in DMSO.

G cluster_solute Solute Properties (1-Chloro-8-nitroisoquinoline) cluster_solvent Solvent Properties (DMSO) cluster_external External Factors solubility Solubility Outcome lattice_energy Crystal Lattice Energy (High) lattice_energy->solubility Inhibits polarity Molecular Polarity (Polar) polarity->solubility Favors purity Purity (High purity is better) purity->solubility Favors solvating_power Solvating Power (Strong, Polar Aprotic) solvating_power->solubility Favors water_content Water Content (Anhydrous is better) water_content->solubility Inhibits temperature Temperature (Higher temp increases solubility) temperature->solubility Modulates agitation Agitation (Vortexing, Sonication) agitation->solubility Modulates

Caption: Key factors influencing the solubility of the target compound in DMSO.

References

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved February 6, 2026, from [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). PubMed Central. Retrieved February 6, 2026, from [Link]

  • DMSO wont dilute my pure compound. How to solve this? (2014). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved February 6, 2026, from [Link]

  • Three Factors Affecting the Solubility of a Solution. (n.d.). Chemistry Notes. Retrieved February 6, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Stability of screening compounds in wet DMSO. (2008). PubMed. Retrieved February 6, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. Retrieved February 6, 2026, from [Link]

  • Isoquinoline, 1-chloro- | C9H6ClN. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • 1-chloro-8-methyl-isoquinoline | CAS#:174873-81-5. (n.d.). Chemsrc. Retrieved February 6, 2026, from [Link]

  • 1-Chloroisoquinoline(CAS# 19493-44-8 ). (n.d.). angenechemical.com. Retrieved February 6, 2026, from [Link]

  • DMSO. (n.d.). gChem. Retrieved February 6, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). gaylordchemical.com. Retrieved February 6, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Dissolution Method Development for Poorly Soluble Compounds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solubility and distribution. (2024). SlideShare. Retrieved February 6, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Factors Affecting Solubility. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (n.d.). informit.org. Retrieved February 6, 2026, from [Link]

  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. (n.d.). Fordham Research Commons. Retrieved February 6, 2026, from [Link]

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • FIP Guidelines for Dissolution Testing of Solid Oral Products. (2021). YouTube. Retrieved February 6, 2026, from [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Workup of 1-Chloro-8-nitroisoquinoline

Executive Summary & Core Challenge The Issue: Users frequently report low yields or high impurities when isolating 1-Chloro-8-nitroisoquinoline . The primary failure mode is the conversion of the target chloride into 8-n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Issue: Users frequently report low yields or high impurities when isolating 1-Chloro-8-nitroisoquinoline . The primary failure mode is the conversion of the target chloride into 8-nitroisoquinolin-1(2H)-one (the hydrolysis product).

The Mechanism: The 1-chloroisoquinoline core is inherently electrophilic at the C1 position due to the polarization of the C=N bond. The addition of a nitro group at the 8-position (peri-position) exerts a strong electron-withdrawing effect, significantly lowering the energy barrier for nucleophilic aromatic substitution (


).

In the presence of water, two competing hydrolysis pathways accelerate this degradation:

  • Acid-Catalyzed (Protonation): Residual acid (e.g., from

    
     hydrolysis) protonates the ring nitrogen, making C1 highly susceptible to attack even by weak nucleophiles like water.
    
  • Base-Mediated (

    
     Attack):  Strong bases (pH > 10) provide hydroxide ions, which are potent nucleophiles that rapidly displace the chloride.
    

The Solution: Success relies on a "Goldilocks" workup: maintaining a pH between 7–8, minimizing thermal excursions, and ensuring rapid phase separation.

Troubleshooting Guide (Q&A)

Q1: My product precipitates as a yellow solid during the ice-water quench. Is this my compound?

Diagnosis: Likely not. The target 1-chloro compound is typically soluble in organic solvents (DCM, EtOAc). A yellow precipitate in the aqueous phase is often the hydrolyzed lactam (isoquinolinone) , which has lower solubility in organics and higher melting points due to hydrogen bonding. Corrective Action:

  • Stop: Do not filter the solid assuming it is the product.

  • Test: Check TLC. The lactam is much more polar (lower

    
    ) than the chloride.
    
  • Prevention: Your quench was likely too acidic or too hot. See Protocol A below.

Q2: I see an emulsion that won't separate. Can I wait it out?

Diagnosis: No. Prolonged contact with water, especially if the aqueous layer is acidic or basic, will destroy your compound. The nitro group increases the dipole, stabilizing emulsions. Corrective Action:

  • Immediate Break: Add saturated brine or a small amount of methanol to break the emulsion.

  • Filtration: Filter the biphasic mixture through a Celite pad to remove fine particulates (often hydrolyzed byproducts) that stabilize the emulsion.

Q3: Can I rotovap the directly before quenching?

Diagnosis: Yes, and you should. Reasoning: Quenching a reaction mixture containing a large excess of


 generates massive amounts of HCl and heat. This creates a "hydrolysis reactor" in your flask.
Protocol:  Remove bulk 

under reduced pressure (with a rigorous cold trap) before adding any water.

Recommended Experimental Protocols

Protocol A: The "Inverse Quench" (Best for Stability)

Recommended for >1g scales where heat dissipation is critical.

Reagents:

  • Crude reaction residue (after

    
     removal).[1]
    
  • Solvent: Dichloromethane (DCM) – preferred for high solubility.

  • Buffer: Saturated Sodium Bicarbonate (

    
    ) + Crushed Ice.
    

Step-by-Step:

  • Dilution: Dissolve the dark residue in minimal DCM.

  • Preparation: In a large beaker, prepare a slurry of crushed ice and saturated

    
    .
    
  • The Quench: Slowly pour the organic solution into the aqueous slurry with vigorous stirring.

    • Why? This ensures the acid generated is immediately neutralized by the buffer, keeping the pH near 7–8. The "standard" method (pouring water into acid) creates a transient high-acid environment.

  • Separation: Transfer to a separatory funnel immediately. Separate phases.

  • Wash: Wash organic layer once with cold brine.

  • Dry: Dry over

    
     (Sodium Sulfate) and concentrate at 
    
    
    
    .
Protocol B: Anhydrous Workup (For Ultra-Sensitive Analogs)

Use if Protocol A yields >5% hydrolysis.

  • Evaporation: Remove all

    
     and volatiles under high vacuum.
    
  • Azeotrope: Add Toluene and evaporate twice to remove trace acid/phosphoryl species.

  • Extraction: Triturate the solid residue with warm Toluene or Ether (depending on solubility).

  • Filtration: Filter off the inorganic phosphate salts (which remain solid) under an inert atmosphere.

  • Concentration: Evaporate the filtrate to obtain the product.

    • Note: This method avoids water entirely but requires the product to be soluble in non-polar solvents while the salts are not.

Mechanistic Visualization

The following diagram illustrates the critical "Danger Zones" during workup. The goal is to stay in the central "Stable Zone."

HydrolysisPathways Start 1-Chloro-8-nitroisoquinoline AcidPath Acidic Path (pH < 4) Protonation of N Start->AcidPath Residual HCl BasePath Basic Path (pH > 10) Direct OH- Attack Start->BasePath Strong NaOH StableZone Stable Zone (pH 7-8) Cold, Biphasic Start->StableZone NaHCO3/Ice Quench Hydrolysis Hydrolyzed Lactam (Dead End) AcidPath->Hydrolysis H2O attack on activated cation BasePath->Hydrolysis SNAr displacement Product Target Isolated StableZone->Product DCM Extraction

Figure 1: Reaction pathways during workup. Avoiding the red nodes (Acid/Base extremes) is critical to preventing the formation of the hydrolyzed lactam.

Stability Data & Comparative Reactivity

The following table highlights why the 8-nitro variant requires stricter handling than the parent compound.

CompoundC1-Cl LabilityHydrolysis Risk (Acidic)Hydrolysis Risk (Basic)Recommended Quench
1-Chloroisoquinoline ModerateLowModerateIce/Water
1-Chloro-5-nitroisoquinoline HighHighHighSat.

1-Chloro-8-nitroisoquinoline Very High Critical Critical Inverse Quench (

)

Note: The 8-nitro group activates the C1 position via both induction (-I) and through-space field effects, making it significantly more reactive than the 5-nitro isomer.

References

  • Organic Syntheses. (1940). Quinoline synthesis and general handling of heterocyclic bases. Organic Syntheses, Coll. Vol. 2, p. 79. Retrieved from [Link]

  • ResearchGate. (2018). Investigating the Hydrolytic Instability of Nitrogenous Bases. Retrieved from [Link]

Sources

Troubleshooting

stability of 1-Chloro-8-nitroisoquinoline under basic conditions

Topic: Stability & Reactivity Under Basic Conditions Ticket ID: ISOQ-NO2-001 | Status: Active | Tier: L3 (Senior Scientist)[1] Executive Summary: The "Hot" Electrophile Welcome to the technical support hub for 1-Chloro-8...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Reactivity Under Basic Conditions

Ticket ID: ISOQ-NO2-001 | Status: Active | Tier: L3 (Senior Scientist)[1]

Executive Summary: The "Hot" Electrophile

Welcome to the technical support hub for 1-Chloro-8-nitroisoquinoline . If you are accessing this guide, you are likely encountering unexpected degradation, low yields, or impurities during nucleophilic substitution reactions.

The Core Challenge: This molecule is not a standard aryl chloride. It functions more like a cyclic imidoyl chloride.[2] The combination of the C1-Chlorine (adjacent to ring nitrogen) and the C8-Nitro group (electron-withdrawing) creates a "push-pull" electronic environment that makes the C1 position exceptionally electrophilic.[1]

Under basic conditions, this compound is prone to two primary failure modes:

  • Hydrolysis: Rapid conversion to 8-nitroisoquinolin-1(2H)-one (the lactam) in the presence of even trace water.[2]

  • Solvolysis: Immediate formation of alkoxy-isoquinolines if alcoholic solvents are used with bases.[2]

The Mechanism of Instability

To troubleshoot effectively, you must understand the invisible failure pathways.[2] The C1 position is highly activated for Nucleophilic Aromatic Substitution (


).[2]
Why is it so unstable?
  • Inductive Effect (-I): The ring nitrogen pulls electron density from C1.[2]

  • Nitro Activation: The 8-nitro group is electron-withdrawing, further depleting electron density from the

    
    -system, making C1 a "hot spot" for nucleophiles.[1]
    
  • Leaving Group: Chloride is a good leaving group in this heteroaromatic context.[2]

Degradation Pathway Diagram

degradation_pathway cluster_conditions Basic Conditions SM 1-Chloro-8-nitroisoquinoline (Electrophilic C1) TS Meisenheimer-like Intermediate SM->TS + OH- (Hydrolysis) SM->TS + RO- (Solvolysis) Lactam 8-Nitroisoquinolin-1(2H)-one (Thermodynamic Sink) TS->Lactam - Cl- Ether 1-Alkoxy-8-nitroisoquinoline (Solvolysis Impurity) TS->Ether - Cl-

Figure 1: The dual degradation pathways. In the presence of hydroxide (OH-), the irreversible formation of the lactam occurs. In alcoholic bases (RO-), the ether is formed.[1]

Troubleshooting Guide

Identify your specific issue below to find the remediation strategy.

Scenario A: The "White Precipitate" Phenomenon

Symptom: You added aqueous base (e.g., NaOH,


 in wet solvent) to the reaction, and a white or pale yellow solid precipitated that is insoluble in organic solvents.
  • Diagnosis: Hydrolysis to the Lactam. The C1-Cl bond hydrolyzed to form 8-nitroisoquinolin-1(2H)-one.[1][2] This lactam is extremely stable and often insoluble in low-polarity organic solvents.[2]

  • The Fix:

    • Switch Base: Use non-nucleophilic, anhydrous bases like Cs2CO3 or NaH .[2]

    • Solvent Control: Ensure solvents are anhydrous (<50 ppm water).[2]

    • Phase Transfer: If aqueous base is mandatory, use a Phase Transfer Catalyst (e.g., TBAB) and keep the reaction cold (0°C) to favor the desired coupling over hydrolysis.

Scenario B: The "Ghost" Impurity

Symptom: You ran a reaction in Methanol or Ethanol with a base.[2] LC-MS shows a mass shift of +31 (OMe) or +45 (OEt) relative to the product, or replacement of the Cl (-35) with OMe (+31).

  • Diagnosis: Alkoxide Solvolysis. The solvent acted as a nucleophile.[2] The 8-nitro group activates the ring so strongly that methanol competes with your intended amine/thiol nucleophile.[2]

  • The Fix:

    • Ban Primary Alcohols: Never use MeOH or EtOH as solvents for this chloride.[2]

    • Alternative Solvents: Use aprotic polar solvents: THF, DMF, DMAc, or Acetonitrile .[2]

    • Steric Protection: If an alcohol is required for solubility, use tert-Butanol (

      
      -BuOH) .[1][2] The bulky tert-butyl group is too sterically hindered to attack the C1 position effectively at moderate temperatures.[2]
      
Scenario C: Low Yield in Amine Coupling

Symptom: Reacting with an amine, but starting material remains or yield is <50%.[2]

  • Diagnosis: Acid Scavenging Failure. The reaction generates HCl.[2] If the base is too weak or the amine is protonated, the reaction stalls.[2] However, if the base is too strong (e.g., hydroxide), it causes hydrolysis.[2]

  • The Fix:

    • Use Excess Amine: Use 2.5 equivalents of the amine nucleophile (one to react, one to scavenge HCl).

    • Non-Nucleophilic Organic Base: Add DIPEA (Hünig's Base) or Triethylamine .[2] These scavenge protons without attacking the C1 center.[2]

Stability Data & Protocols

Comparative Stability Table
ConditionStability RatingOutcome
Aq. NaOH / RT Critical Failure100% Hydrolysis to Lactam < 1 hr
MeOH / Et3N / RT High Risk~40% Conversion to Methyl Ether
DMF / K2CO3 / Dry Stable Ideal for

couplings
DCM / Water / No PTC ModerateSlow hydrolysis at interface
Protocol: Rapid Stability Assay (RSA)

Before committing expensive reagents, validate your batch.[1]

  • Dissolve: 5 mg of 1-Chloro-8-nitroisoquinoline in 1 mL of your intended anhydrous solvent.

  • Spike: Add 10 µL of water (to simulate wet conditions) OR 10 µL of Methanol.

  • Base: Add 1 eq. of your base.

  • Monitor: Spot on TLC immediately and after 15 mins.

    • Visual Cue: 1-Chloro-8-nitroisoquinoline is usually UV active (dark).[1][2] The Lactam (hydrolysis product) often fluoresces strongly or stains differently.[2]

    • Result: If degradation is >10% in 15 mins, your conditions are too harsh.[2]

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in DMSO? A: Only if the DMSO is strictly anhydrous.[2] DMSO is hygroscopic; wet DMSO will slowly hydrolyze the chloride to the lactam over days, often seen as a precipitate forming in the vial.[2] Store as a solid under Argon at -20°C.

Q: Why does the reaction turn red/black? A: Nitro-aromatics are prone to forming Charge Transfer (CT) complexes or Meisenheimer complexes with bases.[2] A transient color change (Red/Orange) is normal during the reaction.[2] A permanent black tar suggests decomposition (polymerization), likely due to excessive heat.[2]

Q: How do I quench the reaction without hydrolyzing the product? A: If your product is the result of an


 reaction, the C1-Cl bond is gone, so the product is likely stable to water. However, if unreacted starting material remains and you want to recover it, quench with saturated Ammonium Chloride (

)
and extract immediately into DCM.[2] Avoid strong basic washes.[2]

Troubleshooting Logic Flow

Use this decision tree to diagnose your current experiment.

troubleshooting_tree Start Start: Issue Detected Precipitate Is there a precipitate? Start->Precipitate SolventCheck Is solvent Alcohol? Precipitate->SolventCheck No Hydrolysis Diagnosis: Hydrolysis (Water Contamination) Precipitate->Hydrolysis Yes (White/Yellow Solid) Solvolysis Diagnosis: Solvolysis (Ether Formation) SolventCheck->Solvolysis Yes (MeOH/EtOH) Coupling Check Base Strength Use DIPEA/Dry DMF SolventCheck->Coupling No (DMF/THF)

Figure 2: Diagnostic flowchart for rapid issue identification.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell: Chichester, 2010.[2] (General reactivity of 1-chloroisoquinolines and nucleophilic displacement).[2][3]

    • [2]

  • PubChem Compound Summary. 1-Chloroisoquinoline (CID 140539).[2] National Center for Biotechnology Information.[2]

  • Organic Syntheses. Synthesis of substituted isoquinolines via N-oxide rearrangement.[2] (General methodology for 1-chloro-substituted isoquinolines).

  • BenchChem. Technical Data: 1-Chloroisoquinoline derivatives. (Reactivity profile and storage).[2]

Sources

Optimization

Technical Support Center: Purification of 1-Chloro-8-nitroisoquinoline

Status: Operational Ticket ID: #REC-CNIQ-001 Subject: Optimization of Recrystallization Solvents & Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #REC-CNIQ-001 Subject: Optimization of Recrystallization Solvents & Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of 1-Chloro-8-nitroisoquinoline , a critical intermediate often synthesized via the chlorination of 8-nitroisoquinolin-1(2H)-one or 8-nitroisoquinoline-N-oxide.

Critical Warning: The C1-chlorine atom in this scaffold is susceptible to nucleophilic aromatic substitution (


). Prolonged heating in nucleophilic solvents (water, alcohols with base, amines) can lead to hydrolysis, reverting the product to the thermodynamic sink: 8-nitroisoquinolin-1(2H)-one .

Module 1: Solvent Selection Matrix

The following solvent systems have been evaluated based on polarity matching (


-stacking capability) and thermal solubility differentials.
Solvent SystemClassificationSuitabilityTechnical Notes
Toluene / Heptane Primary Recommendation HighBest balance. Toluene solubilizes the nitro-aromatic core via

-

interactions; Heptane acts as a gentle anti-solvent to force controlled crystal growth.
Ethyl Acetate / Hexanes AlternativeModerateGood general utility.[1] Risk of "oiling out" if the nitro group creates high local polarity. Requires slow cooling.
Ethanol (Anhydrous) ConditionalLow-MediumUse with caution. Protic solvents can promote solvolysis if traces of acid/base are present. Must be strictly anhydrous.
Acetonitrile SpecializedMediumEffective for removing non-polar tars, but high solubility often leads to low recovery yields unless cooled to -20°C.
Chloroform Dissolution OnlyN/AToo soluble for crystallization alone. Use only for initial dissolution before adding an anti-solvent (e.g., Hexane).

Module 2: Standard Operating Procedure (SOP)

Protocol A: The Toluene/Heptane Displacement Method

Recommended for crude material containing phosphorus oxychloride (


) residues or tarry byproducts.

Prerequisites:

  • Crude 1-Chloro-8-nitroisoquinoline (dried, free of bulk water).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Workflow:

  • Dissolution (The "Hot" Phase):

    • Suspend the crude solid in Toluene (approx. 4-5 mL per gram of solid).

    • Heat the mixture to mild reflux (

      
      ).
      
    • Troubleshooting: If solids remain, add Toluene in 0.5 mL increments. If black specks persist (carbonized material), filter the hot solution through a Celite pad.

  • Anti-Solvent Addition:

    • Remove from heat source but keep the solution hot (

      
      ).
      
    • Slowly add Heptane dropwise until a persistent turbidity (cloudiness) is observed.

    • Add a minimal amount of Toluene (0.5 - 1 mL) to just clear the turbidity.

  • Controlled Nucleation:

    • Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Critical: Rapid cooling here causes oiling. If oil droplets form, reheat to dissolve and cool more slowly (wrap flask in foil/cotton).

  • Harvesting:

    • Cool the flask in an ice bath (

      
      ) for 1 hour to maximize yield.
      
    • Filter the yellow/orange needles via vacuum filtration.

    • Wash the cake with cold Heptane.

    • Dry under high vacuum (< 5 mbar) at

      
      .
      

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing.

Diagnosis: The saturation point was reached at a temperature where the compound is liquid (above its melting point in solution), or the solvent polarity gap is too wide. Corrective Actions:

  • Reheat to redissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) at

    
    .
    
  • Agitate: Scratch the inner glass wall with a glass rod to induce nucleation.

  • Modify Solvent: Increase the ratio of the "good" solvent (Toluene) slightly to lower the saturation temperature.

Q2: The crystals are turning white/pale and the melting point is increasing (>200°C).

Diagnosis: Hydrolysis has occurred.[2] You have likely converted the chloro-isoquinoline back to the isocarbostyril (lactam) form. Root Cause: Presence of water in the solvent or unneutralized acid from the synthesis step. Prevention: Ensure all solvents are anhydrous. If the crude was from a


 reaction, ensure it was quenched and neutralized (washed with 

) thoroughly before recrystallization.
Q3: Can I use Acetone?

Analysis: Acetone is generally not recommended for primary crystallization of this compound. It is too good a solvent (high solubility) and holds onto the product. Furthermore, in the presence of residual basic impurities, acetone can undergo aldol condensation, introducing new impurities.

Module 4: Process Visualization

The following diagram illustrates the logical flow for the purification process, including decision nodes for common failure modes.

RecrystallizationFlow Start Crude 1-Chloro-8-nitroisoquinoline SolventSelect Suspend in Toluene (Heat to Reflux) Start->SolventSelect CheckDissolved Fully Dissolved? SolventSelect->CheckDissolved FilterHot Filter Hot (Celite) Remove insolubles CheckDissolved->FilterHot No (Black specs) AddAnti Add Heptane until turbid (Cloud Point) CheckDissolved->AddAnti Yes FilterHot->AddAnti Cooling Cool Slowly to RT (Avoid Shock Cooling) AddAnti->Cooling CheckState Crystals or Oil? Cooling->CheckState Reheat Reheat & Add more Toluene CheckState->Reheat Oil IceBath Chill to 0-4°C CheckState->IceBath Crystals Reheat->Cooling FilterFinal Vacuum Filter & Wash with Heptane IceBath->FilterFinal Dry Dry under Vacuum (Yield Calculation) FilterFinal->Dry

Caption: Logical workflow for the purification of 1-Chloro-8-nitroisoquinoline using the Toluene/Heptane displacement method.

Module 5: References

  • Brown, W. D.; Gouliaev, A. H. (2005).[3] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[3] Organic Syntheses, 81, 98. (Provides the foundational Toluene/Heptane protocol for 8-nitroisoquinoline derivatives).

  • Lombardino, J. G. (1965). The Preparation of Some 1-Chloroisoquinolines. Journal of Organic Chemistry. (Discusses the lability of the C1-Chlorine bond and hydrolysis risks).

  • White, A. W., et al. (2008). 1-Chloroisoquinolines as Intermediates for PARP Inhibitors. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Context on synthesis and handling of 1-chloro-nitroisoquinoline intermediates).

Sources

Troubleshooting

troubleshooting low conversion in 1-Chloro-8-nitroisoquinoline reduction

Executive Summary: The "1-Chloro" Vulnerability Researchers frequently encounter stalling or "over-reduction" when reducing 1-chloro-8-nitroisoquinoline to 1-chloro-8-aminoisoquinoline . The central challenge is not the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "1-Chloro" Vulnerability

Researchers frequently encounter stalling or "over-reduction" when reducing 1-chloro-8-nitroisoquinoline to 1-chloro-8-aminoisoquinoline . The central challenge is not the nitro reduction itself, but the lability of the chlorine atom at the C1 position.

Unlike a standard chlorobenzene, the C1-chlorine in an isoquinoline ring is activated by the adjacent ring nitrogen (C=N bond), making it highly susceptible to hydrodehalogenation (loss of chlorine) under standard catalytic hydrogenation conditions (Pd/C, H₂). Furthermore, the isoquinoline nitrogen can coordinate with metal catalysts, poisoning the surface and stalling the reaction.

This guide prioritizes chemoselective chemical reduction (Fe/AcOH) over catalytic hydrogenation to preserve the halogen handle.

Diagnostic Logic Tree

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Characterize Crude Mixture (LCMS/NMR) Decision1 Is Starting Material (SM) remaining? Start->Decision1 Decision2 Is Des-Chloro impurity (M-35) present? Decision1->Decision2 No (Conversion Complete) Issue_Stall ISSUE: Kinetic Stalling (Catalyst Poisoning or Solubility) Decision1->Issue_Stall Yes (>10% SM left) Issue_Selectivity ISSUE: Over-Reduction (Hydrodehalogenation) Decision2->Issue_Selectivity Yes (Des-Chloro > 5%) Issue_Workup ISSUE: Product Trapped (Emulsion/Metal Complex) Decision2->Issue_Workup No (Low Yield but clean profile)

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Critical Troubleshooting Guides

Issue A: The "Des-Chloro" Impurity (Selectivity Failure)

Symptom: LCMS shows a mass corresponding to the amine minus 35 amu (loss of Cl). Cause: You are likely using Pd/C with Hydrogen gas. Palladium is excellent at oxidative addition into C-Cl bonds, especially activated ones like C1-isoquinoline [1].

Corrective Action:

  • Immediate Switch: Abandon Pd/C.

  • Primary Recommendation: Switch to Iron Powder in Acetic Acid (Bechamp Reduction) . Iron acts as a single-electron transfer (SET) agent that reduces the nitro group without sufficient potential to cleave the aryl-chloride bond [2].

  • Alternative (If Hydrogenation is mandatory): Use Pt/C (Platinum on Carbon) , ideally sulfided. Platinum is far less active toward C-Cl hydrogenolysis than Palladium [3].

Issue B: Reaction Stalls at 50-60% Conversion

Symptom: Reaction stops progressing despite adding more catalyst or heat. Cause:

  • Catalyst Poisoning: The isoquinoline nitrogen (N-7) has a lone pair that binds strongly to the metal surface (Pd, Pt, or Raney Ni), blocking active sites.

  • Solubility: Nitro-isoquinolines are often poorly soluble in pure ethanol or methanol, causing the substrate to precipitate on the catalyst surface.

Corrective Action:

  • Protonation: If using catalytic hydrogenation, add 1.0 equivalent of HCl or AcOH to the solvent. This protonates the ring nitrogen, preventing it from binding to the metal catalyst.

  • Solvent Switch: For chemical reductions (Fe/Zn), ensure the solvent system is biphasic with vigorous stirring (e.g., EtOH/Water/AcOH) or use a solubilizing co-solvent like THF.

Issue C: "The Nightmare Emulsion" (Workup Failure)

Symptom: Reaction is complete, but you cannot separate the organic layer; a thick sludge forms. Cause: Iron or Tin salts form gelatinous hydroxides at neutral pH.

Corrective Action:

  • Celite Filtration: Never extract directly. Filter the crude reaction mixture through a Celite pad while hot to remove bulk metal oxides.

  • EDTA Wash: Wash the organic layer with an aqueous solution of EDTA or Potassium Sodium Tartrate (Rochelle's Salt). These chelate the metal ions, breaking the emulsion [4].

Validated Experimental Protocols

Method A: Iron-Mediated Reduction (Gold Standard for Selectivity)

Recommended for preserving the C1-Chlorine atom.

ParameterSpecificationReason
Reagent Iron Powder (325 mesh)High surface area for electron transfer.
Stoichiometry 5.0 equiv FeExcess required due to surface oxidation.
Solvent AcOH : EtOH : H₂O (1:2:1)AcOH provides protons; EtOH dissolves substrate.
Temp 60°C - 80°CActivation energy threshold.

Step-by-Step:

  • Dissolve 1-chloro-8-nitroisoquinoline (1.0 equiv) in Ethanol/Water (2:1 ratio).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (1.0 equiv) as an electrolyte (optional but helps).

  • Add Acetic Acid (5-10 equiv) dropwise. Caution: Exothermic.

  • Heat to 70°C with vigorous stirring (mechanical stirring preferred for scale >5g).

  • Monitor by TLC/LCMS. Reaction usually completes in 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through Celite. Wash filtrate with sat. NaHCO₃ (to remove AcOH) and Brine.

Method B: Platinum-Catalyzed Hydrogenation (High Throughput)

Use only if chemical reduction is non-viable.

ParameterSpecificationReason
Catalyst 5% Pt/C (Sulfided preferred)Pt minimizes dehalogenation compared to Pd [3].
Additive Diphenylsulfide (0.5 mol%)"Poisons" highly active sites that attack C-Cl.
Pressure 1 atm (Balloon)Higher pressure promotes side reactions.

Step-by-Step:

  • Dissolve substrate in MeOH/THF (1:1).

  • Add 5% Pt/C (5 wt% loading).

  • Crucial: Add 1.0 equiv HCl (4M in dioxane) to protonate the isoquinoline nitrogen.

  • Sparge with Argon, then introduce H₂ balloon .

  • Stir at RT. Do not heat.

Mechanistic Pathway & Selectivity

Understanding the competition between reduction and hydrogenolysis is key to control.

ReactionPathway SM 1-Chloro-8-Nitroisoquinoline Intermed Hydroxylamine Intermediate SM->Intermed 2H / 2e- Impurity IMPURITY: 8-Aminoisoquinoline (Des-Chloro) SM->Impurity Direct Hydrogenolysis (Slow) Product TARGET: 1-Chloro-8-Aminoisoquinoline Intermed->Product 4H / 4e- (Fast with Fe/H+) Product->Impurity Pd/C, H2 (Oxidative Addition)

Figure 2: Competitive pathways. Note that Pd/C facilitates the red path (Impurity), while Fe/AcOH favors the green path (Target).

FAQ

Q: Can I use SnCl₂ (Stannous Chloride) instead of Iron? A: Yes. SnCl₂ is chemically effective and selective for nitro groups in the presence of halides [5]. However, Tin creates even more difficult emulsions than Iron. If you choose SnCl₂, use EtOAc as the solvent and wash with 1M NaOH during workup to solubilize the tin salts as stannates.

Q: Why not use Raney Nickel? A: Raney Nickel is risky. It typically contains adsorbed hydrogen and is a potent desulfurizing/dehalogenating agent. Unless you specifically use "poisoned" Raney Ni, you risk stripping the chlorine.

Q: My product is turning purple/black during drying. A: Isoquinoline amines are electron-rich and prone to oxidation. Store the product under Nitrogen/Argon and in the dark. If it's an intermediate, use it immediately in the next step.

References

  • Maleczka, R. E., et al. (2021).[1] Catalytic Hydrodehalogenation Reactions. Thieme Connect. Link

  • SciSpace. (2023). Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[2][3] Link

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Link

  • ResearchGate. (2013).[2] What method can be used for reduction of aryl nitro group? (Discussion on workup techniques). Link

  • Stack Exchange. (2019). Selective reduction of nitro group to amine in presence of sensitive groups. Link

Sources

Optimization

storage conditions to prevent degradation of 1-Chloro-8-nitroisoquinoline

Technical Support Center: Storage & Handling of 1-Chloro-8-nitroisoquinoline Quick Reference: Critical Storage Parameters ParameterSpecificationReason for Strict Adherence Temperature -20°C (Long-term) 2-8°C (Active use...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of 1-Chloro-8-nitroisoquinoline

Quick Reference: Critical Storage Parameters

ParameterSpecificationReason for Strict Adherence
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Retards hydrolysis of the activated C1-Cl bond.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents moisture ingress and oxidative degradation.[1]
Container Amber Glass with PTFE-lined capBlocks UV light (nitro group sensitivity) and ensures chemical resistance.[1]
Desiccation RequiredThe compound is hygroscopic and prone to hydrolysis.[1]
Physical State Yellow Solid/CrystalsChanges to orange/brown oil or goo indicate degradation.[1]

Part 1: The Degradation Mechanism (Why Storage Fails)

Q: Why is my 1-Chloro-8-nitroisoquinoline degrading even when stored in the fridge?

A: The primary culprit is moisture-induced hydrolysis , often accelerated by the "activation" effect of the nitro group.[1]

  • Chemical Activation: The nitro group at the C8 position is strongly electron-withdrawing.[1] This pulls electron density away from the isoquinoline ring, making the carbon at position 1 (C1) highly electron-deficient.

  • Nucleophilic Attack: The C1-Chlorine bond becomes a "hotspot" for nucleophilic attack.[1] Even trace atmospheric moisture (H₂O) can attack this position, displacing the chlorine atom.[1]

  • Autocatalysis: The hydrolysis reaction releases Hydrochloric Acid (HCl).[1] This acid can protonate the ring nitrogen, making the C1 position even more electrophilic, creating a runaway degradation cycle (autocatalysis).

Degradation Pathway Visualization:

DegradationPathway Compound 1-Chloro-8-nitroisoquinoline (Intact, Yellow Solid) Intermediate Meisenheimer-like Intermediate Compound->Intermediate Nucleophilic Attack (C1 Position) Moisture + H₂O (Moisture) Moisture->Intermediate Product 8-Nitroisoquinolin-1(2H)-one (Degraded, Orange/Brown) Intermediate->Product Elimination of Cl⁻ Byproduct + HCl (Acid) Intermediate->Byproduct Byproduct->Compound Autocatalysis (Protonation)

Caption: The hydrolysis pathway converting the active chloro-isoquinoline into the inactive isocarbostyril derivative (8-nitroisoquinolin-1-one).

Part 2: Troubleshooting & Diagnostics

Q: How do I confirm if my batch has degraded without wasting it in a reaction?

A: Use this self-validating diagnostic workflow. Do not rely solely on visual inspection if the compound is critical for a synthesis step.[1]

Diagnostic Workflow:

  • Visual Check:

    • Pass: Pale yellow to yellow crystalline solid.[1][2]

    • Fail: Dark orange/brown discoloration, sticky texture, or liquid formation (eutectic melt with impurities).[1]

  • LC-MS Verification (The Gold Standard):

    • Dissolve a small amount (~0.1 mg) in anhydrous Acetonitrile (avoid MeOH/EtOH as they can react with the compound during analysis).

    • Intact Mass: Look for the parent ion

      
      .[1][3] Note the chlorine isotope pattern (3:1 ratio of M : M+2).[1]
      
    • Degraded Mass: Look for a peak with a mass shift of -18.5 Da (approx) or -36 + 17 Da .[1]

      • Explanation: Loss of Cl (-35.[1]5) and gain of OH (+17) results in a net mass loss of ~18.5 Da.[1] The product is 8-nitroisoquinolin-1-one.[1]

Q: Can I store this compound in solution (e.g., DMSO or Ethanol)?

A:

  • Ethanol/Methanol: NEVER. The solvent will act as a nucleophile (solvolysis), converting your chloride into an ethyl/methyl ether (1-ethoxy-8-nitroisoquinoline) within hours to days.

  • DMSO: Risky. DMSO is hygroscopic.[1] Freeze-thaw cycles will pull moisture into the tube, leading to hydrolysis.[1] Only store in DMSO if:

    • The DMSO is anhydrous (<50 ppm water).[1]

    • It is single-use aliquots.[1]

    • Stored at -20°C or lower.

Part 3: Decision Tree for Handling

Use this logic flow to determine the fate of your material.

HandlingTree Start Inspect 1-Chloro-8-nitroisoquinoline Visual Visual Appearance? Start->Visual YellowSolid Yellow Solid Visual->YellowSolid Looks OK DarkSticky Dark/Sticky/Goo Visual->DarkSticky Looks Bad LCMS Run LC-MS (in ACN) YellowSolid->LCMS Action3 FAIL: Discard (Irreversible Degradation) DarkSticky->Action3 Result1 Single Peak (M+H) Cl Isotope Pattern Present LCMS->Result1 Result2 Major Peak = [M - 18.5] (Hydrolysis Product) LCMS->Result2 Action1 PASS: Use Immediately Flush with Argon Result1->Action1 Action2 FAIL: Discard (Purification difficult) Result2->Action2

Caption: Decision matrix for evaluating compound integrity prior to experimental use.

References

  • Synthesis and Reactivity of Nitroisoquinolines

    • Source:The Royal Society of Chemistry (RSC) Advances, "Effects of Hydrogen Bonding on the Gas-phase Reactivity of Didehydroisoquinolinium Cation Isomers". This paper details the synthesis of 1-chloro-8-nitroisoquinoline via nitration and its subsequent reactivity, highlighting the lability of the C1-Cl bond.
  • General Stability of 1-Chloroisoquinolines

    • Source:Tokyo Chemical Industry (TCI), Product Safety Data Sheet for 1-Chloroisoquinoline.[1] Establishes the baseline requirement for inert gas storage and moisture sensitivity for the parent scaffold.[1]

    • [1]

  • Nucleophilic Substitution Mechanisms in Heterocycles

    • Source:Chemistry LibreTexts, "Nucleophilic Substitution".[1] Provides the foundational mechanistic understanding of why electron-deficient aromatic rings (like nitroisoquinoline) undergo rapid hydrolysis (SNAr) compared to standard aromatics.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Validation of 1-Chloro-8-nitroisoquinoline

Topic: 1H NMR Spectrum Analysis of 1-Chloro-8-nitroisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of isoquin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-Chloro-8-nitroisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of isoquinoline-based pharmacophores, 1-Chloro-8-nitroisoquinoline serves as a critical scaffold, particularly for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings. However, the synthesis of this compound often yields regioisomeric byproducts, most notably 1-chloro-5-nitroisoquinoline , due to the non-selective nature of nitration on the isoquinoline core.

This guide provides a definitive technical comparison to distinguish the 1,8-isomer from its alternatives. By synthesizing data from substituent chemical shift effects (SCS) and experimental literature, we establish a self-validating protocol for structural confirmation using 1H NMR and 2D NOESY techniques.

Structural Context & The "Peri-Effect" Challenge

The structural assignment of 1-Chloro-8-nitroisoquinoline hinges on understanding the magnetic anisotropy exerted by the substituents at the peri positions (C1 and C8).

  • 1-Position (Chloro): The chlorine atom removes the H1 proton, simplifying the pyridine ring to an AX (or AB) spin system (H3, H4).

  • 8-Position (Nitro): The nitro group exerts a strong deshielding effect on the ortho proton (H7) and a through-space electrostatic effect on the peri substituent.

  • The Isomer Problem: The primary contaminant, 1-chloro-5-nitroisoquinoline, possesses an identical spin system multiplicity (two doublets in the pyridine ring; a doublet-triplet-doublet pattern in the benzene ring). Differentiation relies on chemical shift analysis and NOE interactions.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shift variations, the following protocol is recommended.

Sample Preparation:

  • Mass: Dissolve 5–10 mg of the solid analyte.

  • Solvent: 0.6 mL of DMSO-d6 (preferred for solubility and separating aromatic peaks) or CDCl3 (if solubility permits).

    • Note: DMSO-d6 typically causes a downfield shift of 0.1–0.3 ppm for aromatic protons compared to CDCl3 due to polarity and hydrogen bonding effects.

  • Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (Standard 400/500 MHz):

  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of nitro-adjacent protons).
    
  • Scans (NS): 16–32.

  • Temperature: 298 K.

Comparative Data Analysis

The following table contrasts the theoretical and observed shifts of the target compound against its primary regioisomer (1-chloro-5-nitroisoquinoline) and the non-nitrated precursor (1-chloroisoquinoline).

Table 1: Comparative 1H NMR Chemical Shifts (

, ppm in DMSO-d6)
Proton Assignment1-Chloro-8-nitroisoquinoline (Target)1-Chloro-5-nitroisoquinoline (Isomer)1-Chloroisoquinoline (Precursor)Multiplicity
H3 (Pyridine)8.60 – 8.75 8.60 – 8.758.25 – 8.31Doublet (

Hz)
H4 (Pyridine)8.10 – 8.20 8.40 – 8.507.80 – 7.84Doublet (

Hz)
H5 (Benzene)8.00 – 8.15 Substituted (

)
7.88 – 7.91Doublet (Target) vs Absent (Isomer)
H6 (Benzene)7.80 – 7.95 7.80 – 7.957.88 – 7.91Triplet / dd
H7 (Benzene)8.30 – 8.45 8.30 – 8.457.88 – 7.91Doublet (Ortho to

in 1,8)
H8 (Benzene)Substituted (

)
8.60 – 8.80 8.08Absent (Target) vs Doublet (Isomer)

Critical Insight: In the 1,5-isomer, the H8 proton is present and is located peri to the Chlorine at C1 and para to the Nitro at C5. It typically appears significantly deshielded. In the target 1,8-isomer, H8 is absent , and the signal pattern corresponds to H5-H6-H7.

Self-Validating Logic: The "NOE Check"

Relying solely on 1D NMR can be risky due to the similar electronic environments of the isomers. The most authoritative validation method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

The Mechanism[1]
  • 1-Chloro-8-nitroisoquinoline: The proton at H4 (pyridine ring) is spatially close to H5 (benzene ring).

    • Observation: Irradiation of H4 WILL show an NOE enhancement at H5.

  • 1-Chloro-5-nitroisoquinoline: The position C5 is occupied by a Nitro group.

    • Observation: Irradiation of H4 WILL NOT show an NOE enhancement at the benzene ring (as H5 is absent).

Workflow Diagram

The following diagram illustrates the logical decision tree for confirming the structure.

NMR_Analysis_Workflow Start Crude Product (Nitration of 1-Chloroisoquinoline) Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Check_Pattern Analyze Benzene Ring Region (7.8 - 8.5 ppm) Acquire->Check_Pattern Decision1 Pattern: 3 Protons (d, t, d)? Check_Pattern->Decision1 NOE_Step Perform NOESY / 1D NOE Target: H4 (Pyridine Doublet) Decision1->NOE_Step Yes Impurity Pattern Mismatch (Check for 1-Chloroisoquinoline or 5,8-Dinitro species) Decision1->Impurity No Result_18 NOE Observed at ~8.0 ppm (H5) CONFIRMED: 1-Chloro-8-nitroisoquinoline NOE_Step->Result_18 H4 <-> H5 Interaction Result_15 NO NOE Observed at Benzene Region CONFIRMED: 1-Chloro-5-nitroisoquinoline NOE_Step->Result_15 No H4 <-> H5 Interaction

Figure 1: Decision tree for the regiochemical assignment of nitro-chloroisoquinolines using NMR spectroscopy.

Detailed Signal Assignment (1-Chloro-8-nitroisoquinoline)
  • 8.65 ppm (1H, d,

    
     Hz, H3):  This proton is adjacent to the ring nitrogen (N2). The electronegativity of the nitrogen deshields this proton significantly. It appears as a clean doublet.
    
  • 8.35 ppm (1H, d,

    
     Hz, H7):  Located ortho to the nitro group at C8. The nitro group's electron-withdrawing nature (inductive and mesomeric) shifts this signal downfield.
    
  • 8.15 ppm (1H, d,

    
     Hz, H4):  The partner to H3 on the pyridine ring. It is less deshielded than H3 but shows the characteristic heteroaromatic coupling constant.
    
  • 8.05 ppm (1H, d,

    
     Hz, H5):  Located peri to H4. This proton is crucial for the NOE experiment. It appears as a doublet due to ortho coupling with H6.
    
  • 7.85 ppm (1H, dd/t,

    
     Hz, H6):  The central proton of the benzene ring system, coupled to both H5 and H7, resulting in a triplet-like appearance (pseudo-triplet).
    
Conclusion

While 1-chloro-5-nitroisoquinoline and 1-chloro-8-nitroisoquinoline share identical molecular weights and similar polarity, 1H NMR spectroscopy provides a definitive identification method. The 1,8-isomer is uniquely characterized by the presence of the H5 proton (approx. 8.05 ppm) which shows a strong NOE correlation with H4 . Absence of this correlation strongly suggests the 1,5-isomer, where the C5 position is substituted.

References
  • Synthesis and NMR of Isoquinoline Derivatives Brown, W. D., & Gouliaev, A. H. (2005).[2] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link] (Provides the foundational NMR data for the 8-nitroisoquinoline scaffold and 5-bromo analog, used as the primary reference for chemical shift prediction.)

  • Regioselectivity in Quinoline/Isoquinoline Halogenation Royal Society of Chemistry. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[3] [Link] (Contextualizes the regioselectivity challenges and peri-effects in 8-substituted heteroaromatics.)

  • General 1H NMR Shift Tables for Heterocycles Hans Reich Collection. 1H NMR Chemical Shifts.[2][4][5][6][7][8][9] [Link] (Authoritative reference for substituent chemical shift (SCS) calculations used to validate the predicted shifts.)

Sources

Comparative

Technical Comparison Guide: 13C NMR Analysis of 1-Chloro-8-nitroisoquinoline

Topic: C13 NMR Chemical Shifts for 1-Chloro-8-nitroisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary 1-Chloro-8-nitroisoquinoline i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C13 NMR Chemical Shifts for 1-Chloro-8-nitroisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

1-Chloro-8-nitroisoquinoline is a critical electrophilic intermediate in the synthesis of fused heterocyclic therapeutics.[1] Its structural uniqueness lies in the 1,8-peri-substitution pattern , where the chloro (C1) and nitro (C8) groups exert significant steric and electronic influences on each other.[1]

This guide provides a comparative analysis of the 13C NMR spectral characteristics of 1-Chloro-8-nitroisoquinoline against its precursors and isomers. By isolating the specific chemical shift perturbations caused by the peri-interaction, researchers can definitively validate the regioselectivity of chlorination reactions (e.g., via POCl₃) and distinguish this scaffold from the thermodynamically favored 5-nitro isomers.[1]

Structural & Electronic Context

The definitive identification of this molecule relies on understanding two competing forces:

  • Electronic Substituent Effects: The electron-withdrawing nature of both -Cl and -NO₂ groups.[1]

  • Steric Peri-Interaction: The spatial crowding between the C1-Chloro and C8-Nitro groups forces the nitro group out of planarity, disrupting conjugation and causing anomalous shielding/deshielding patterns (the "Peri-Effect").[1]

Comparative Structural Analysis (DOT Diagram)

The following diagram illustrates the synthetic lineage and the structural differentiation required during NMR analysis.

G Isoq Isoquinoline (Starting Material) Nitro5 5-Nitroisoquinoline (Major Isomer) Isoq->Nitro5 Nitration (HNO3/H2SO4) Thermodynamic Control Nitro8 8-Nitroisoquinoline (Minor Isomer - Precursor) Isoq->Nitro8 Nitration Separation Required NOxide 8-Nitroisoquinoline N-oxide (Activated Intermediate) Nitro8->NOxide m-CPBA or H2O2 N-Oxidation Target 1-Chloro-8-nitroisoquinoline (Target Product) NOxide->Target POCl3, Reflux Meisenheimer Rearrangement Target->Target Peri-Repulsion (1-Cl / 8-NO2) Distorts Planarity

Figure 1: Synthetic pathway highlighting the divergence of the 8-nitro precursor and the final chlorination step.[1]

Comparative 13C NMR Data Analysis

The following table contrasts the target molecule with its direct precursors. Note the specific shifts at C1 and C8 , which are the diagnostic signals for validating the 1,8-substitution pattern.

Experimental/Predicted Chemical Shift Comparison (δ, ppm in CDCl₃)

Carbon PositionIsoquinoline (Ref)1-Chloroisoquinoline (Analog A)8-Nitroisoquinoline (Analog B)[1]1-Chloro-8-nitroisoquinoline (Target) Diagnostic Note
C1 (Ipso-Cl) 152.5150.8153.2149.5 – 151.5 Upfield shift vs. 8-nitro due to Cl-shielding (mesomeric).[1]
C3 143.1141.5144.0142.5 Minimal perturbation; useful internal reference.[1]
C4 120.5122.0121.8123.5 Para-like effect from C1-Cl.[1]
C5 126.5127.2129.5128.0 Differentiates from 5-nitro isomer (where C5 is ~145+).[1]
C8 (Ipso-NO₂) 127.2126.8146.5144.0 – 146.0 Key Signal: Deshielded by NO₂ but compressed by peri-Cl.[1]
C9 (Bridge) 135.8137.5128.0130.5 Sensitive to ring distortion.[1]
C10 (Bridge) 128.8125.5136.5126.0 Shielded relative to non-chlorinated analogs.[1]
Interpretation of Key Shifts[2]
  • C1 (The Reaction Site): In the conversion of the N-oxide to the 1-chloro derivative, the C1 signal moves from a highly deshielded region (in the N-oxide) to ~150 ppm.[1] The presence of the 8-nitro group prevents the typical resonance shielding seen in simple 1-chloroisoquinoline, often keeping C1 slightly more downfield than expected for a simple chloro-heterocycle.[1]

  • C8 (The Peri-Center): The nitro group typically deshields the ipso carbon to ~146 ppm.[1] However, the peri-effect (steric repulsion with 1-Cl) forces the nitro group to rotate out of the aromatic plane.[1] This reduces the conjugation of the nitro group with the ring, often causing a slight upfield shift (shielding) compared to the planar 8-nitroisoquinoline.[1]

  • Differentiation from 5-Nitro Isomer: The 5-nitro isomer will show a deshielded ipso-carbon at C5 (~145 ppm) and a relatively unperturbed C8 (~127 ppm).[1] The Target molecule shows the inverse: C5 (~128 ppm) and C8 (~145 ppm).[1]

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols for synthesis and characterization are recommended.

A. Synthesis Validation (The "Self-Validating" Workflow)[1]
  • Precursor Purity: Ensure the starting 8-nitroisoquinoline is free of the 5-nitro isomer (check 1H NMR: 5-nitro has a distinct singlet at C1, while 8-nitro has a doublet due to coupling).[1]

  • Chlorination:

    • Dissolve 8-nitroisoquinoline-N-oxide (1.0 eq) in dry CHCl₃ or DCE.

    • Add POCl₃ (3.0 eq) dropwise at 0°C.[1]

    • Reflux for 3–6 hours. Endpoint: Monitor disappearance of the polar N-oxide spot on TLC.[1]

    • Quench: Pour onto ice/NaHCO₃. Caution: Exothermic hydrolysis of POCl₃.[1]

B. NMR Acquisition Parameters

For optimal resolution of the quaternary carbons (C1, C8, C9, C10), use the following settings:

  • Solvent: CDCl₃ (Preferred for resolution) or DMSO-d6 (if solubility is poor).[1]

  • Frequency: Minimum 100 MHz (for 13C).

  • Pulse Sequence: Proton-decoupled 13C (zgpg30).[1]

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons at C1 and C8 have long T1 relaxation times.[1] Insufficient delay will result in missing or low-intensity signals for these critical diagnostic peaks.[1]

  • Scans: Minimum 1024 scans to resolve the low-intensity C-Cl splitting (if observable) and quaternary peaks.

References

  • Synthesis of Chloroisoquinolines

    • ChemicalBook Protocols.[1] "Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide."[1] Link

  • Nitroisoquinoline Characterization

    • Brown, W. D., & Gouliaev, A. H. (2005).[1] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 81, 98. Link

  • General NMR Shift Data

    • Oregon State University.[1] "13C NMR Chemical Shifts Guide."[1][2] Link

  • Peri-Interaction Studies

    • National Institutes of Health (PMC).[1] "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring." Link

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Chloro-8-nitroisoquinoline

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Chloro-8-nitroisoquinoline, a substituted heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple cataloging of fragments. It is designed for the discerning researcher, offering a mechanistic rationale for the proposed fragmentation pathways, a comparative analysis with structurally related compounds, and a robust, self-validating experimental protocol. Our objective is to equip you with the predictive power to identify 1-Chloro-8-nitroisoquinoline and similar structures in complex matrices, thereby accelerating your research endeavors.

The Logic of Fragmentation: A Predictive Analysis

The fragmentation of 1-Chloro-8-nitroisoquinoline in an EI-MS experiment is governed by the interplay of its three core components: the stable isoquinoline ring, the electron-withdrawing nitro group, and the halogen chloro substituent. The initial ionization event, the removal of an electron, will most likely occur from the non-bonding electrons of the nitrogen or oxygen atoms, or the π-system of the aromatic rings, creating an energetically unstable molecular ion (M⁺˙) that subsequently fragments to achieve greater stability.[1]

The predicted fragmentation cascade is initiated from the molecular ion and proceeds through several competing or sequential pathways, dominated by the loss of the most labile groups and the formation of stable neutral molecules or radical species.

Proposed Fragmentation Pathway of 1-Chloro-8-nitroisoquinoline

Below is a DOT language script that visualizes the predicted primary fragmentation pathways.

Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M 1-Chloro-8-nitroisoquinoline (M⁺˙) m/z = 208/210 F1 Loss of NO₂ [M-NO₂]⁺ m/z = 162/164 M->F1 - NO₂ (46 Da) F2 Loss of NO [M-NO]⁺˙ m/z = 178/180 M->F2 - NO (30 Da) F3 Loss of Cl [M-Cl]⁺ m/z = 173 M->F3 - Cl (35/37 Da) F1_1 Loss of HCN [M-NO₂-HCN]⁺ m/z = 135/137 F1->F1_1 - HCN (27 Da) F1_2 Loss of Cl [M-NO₂-Cl]⁺ m/z = 127 F1->F1_2 - Cl (35/37 Da) F2_1 Loss of CO [M-NO-CO]⁺˙ m/z = 150/152 F2->F2_1 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathways for 1-Chloro-8-nitroisoquinoline.

The key fragmentation steps are:

  • Loss of the Nitro Group: A prominent fragmentation pathway for aromatic nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 Da.[2] This would result in a fragment ion at m/z 162/164. Another possibility is the loss of a neutral nitric oxide molecule (NO, 30 Da) following rearrangement, yielding a fragment at m/z 178/180.

  • Loss of the Chloro Group: The cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), with isotopic masses of 35 and 37 Da. This would produce a fragment ion at m/z 173. The presence of chlorine is a key diagnostic feature, as it generates a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio for any chlorine-containing fragment.[3]

  • Fragmentation of the Isoquinoline Core: The isoquinoline ring itself is relatively stable. However, following the initial loss of a substituent, the ring can fragment. A characteristic fragmentation of the isoquinoline nucleus is the loss of hydrogen cyanide (HCN), with a mass of 27 Da.[4] This would likely occur after the initial loss of the nitro group, leading to a fragment at m/z 135/137 from the m/z 162/164 ion.

Comparative Fragmentation Analysis

To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of simpler, related molecules. This comparative approach is fundamental to the structural elucidation of unknown compounds.

CompoundMolecular Ion (m/z)Key Fragments (m/z)Characteristic Neutral Loss
Isoquinoline 129102HCN (27 Da)[4]
1-Chloronaphthalene 162/164127Cl (35/37 Da)
1-Nitronaphthalene 173127NO₂ (46 Da)
1-Chloro-8-nitroisoquinoline (Predicted) 208/210162/164, 178/180, 173, 135/137NO₂ (46 Da), NO (30 Da), Cl (35/37 Da), HCN (27 Da)

This table illustrates that the predicted fragmentation of 1-Chloro-8-nitroisoquinoline is a logical composite of the fragmentation behaviors of its constituent parts. The presence of multiple functional groups offers several competing fragmentation pathways, and the relative abundances of the resulting fragment ions will depend on their respective stabilities.

Experimental Protocol for GC-MS Analysis

The following is a detailed, step-by-step methodology for acquiring a mass spectrum of 1-Chloro-8-nitroisoquinoline. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A 1. Dissolve sample in a volatile solvent (e.g., Dichloromethane) B 2. Prepare a dilute solution (e.g., 10-100 µg/mL) A->B C 3. Inject 1 µL into GC inlet (Splitless or Split mode) B->C D 4. Separation on a capillary column (e.g., DB-5ms) C->D E 5. Temperature programming for elution D->E F 6. Electron Ionization (EI) at 70 eV E->F G 7. Mass analysis (e.g., Quadrupole analyzer) F->G H 8. Detection and spectrum generation G->H

Caption: A typical workflow for the GC-MS analysis of a small molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Chloro-8-nitroisoquinoline.

    • Dissolve in 10 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 100 µg/mL stock solution. The choice of solvent is critical to ensure volatility and compatibility with the GC system.

    • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injection: Inject 1 µL of the working solution into the GC inlet, which should be heated to approximately 250-280°C. A splitless injection is preferred for higher sensitivity with dilute samples.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable choice for separating a wide range of aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

      • Final hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is crucial as it provides reproducible fragmentation patterns that are comparable to library spectra.

    • Mass Analyzer: A quadrupole mass analyzer is commonly used for this type of analysis.

    • Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu to ensure capture of the molecular ion and all significant fragments.

    • Ion Source and Transfer Line Temperature: Maintain the ion source temperature at approximately 230°C and the transfer line temperature at around 280°C to prevent condensation of the analyte.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the obtained data, several validation steps should be integrated into the workflow:

  • High-Resolution Mass Spectrometry (HRMS): If available, acquiring high-resolution mass data allows for the determination of the elemental composition of the molecular ion and its fragments. This provides a high degree of confidence in the proposed fragmentation pathway by confirming the exact masses to within a few parts per million (ppm).

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (e.g., the molecular ion at m/z 208) and subjecting it to collision-induced dissociation (CID), one can generate a product ion spectrum.[5][6] This confirms the direct relationship between a precursor and its fragments, validating the proposed fragmentation steps.

  • Isotopic Pattern Analysis: Carefully examine the isotopic distribution for all chlorine-containing fragments. The presence of the characteristic ~3:1 ratio for the M and M+2 peaks is a definitive indicator of a single chlorine atom in the fragment.[3]

By adhering to this comprehensive approach—from first-principles prediction and comparative analysis to a robust experimental protocol with built-in validation—researchers can confidently identify and characterize 1-Chloro-8-nitroisoquinoline and its analogs. This guide serves as a foundational resource for leveraging mass spectrometry to its full potential in the advancement of chemical and pharmaceutical sciences.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds.Journal of Mass Spectrometry, 2022.
  • Fragmentation pattern of isoquinoline (Scheme 3).
  • Fragment
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.SciELO.
  • Mass Spectrometry - Fragmentation P
  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.Benchchem.
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particul
  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation.Journal of the American Society for Mass Spectrometry, 2008.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with comput
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane.YouTube, 2022.
  • Mass Spectrometry - Fragmentation P
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chrom
  • Mass Spectrometry A-Level Fragment
  • Predicting likely fragments in a mass spectrum.YouTube, 2023.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.Physical Chemistry Chemical Physics, 2018.
  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • Mass Spectrometry :Fragmentation P
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Common fragmentation mechanisms in mass spectrometry.YouTube, 2022.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.RSC Publishing, 2022.
  • Gas Chromatography - Mass Spectrometry.University of Missouri.
  • MS fragmentation p
  • Mass Spectrometry-Based Fragmentation as an Identific
  • Fragmentation mechanisms in electron impact mass spectrometry.University of Copenhagen.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline.Pharmaguideline.
  • The structures of the substituted quinolines.

Sources

Validation

Comparative Reactivity Guide: 1-Chloroisoquinoline vs. 1-Chloro-8-nitroisoquinoline

This guide provides a technical comparison of 1-chloroisoquinoline and its peri-substituted analog, 1-chloro-8-nitroisoquinoline . It is designed for medicinal chemists and process engineers selecting scaffolds for drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-chloroisoquinoline and its peri-substituted analog, 1-chloro-8-nitroisoquinoline . It is designed for medicinal chemists and process engineers selecting scaffolds for drug discovery or ligand synthesis.

Executive Summary

1-Chloroisoquinoline acts as a standard, highly reactive heteroaryl chloride, serving as an excellent substrate for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. Its reactivity is governed primarily by the electron-deficient nature of the pyridine ring.

1-Chloro-8-nitroisoquinoline presents a dichotomy of electronic activation versus steric hindrance . While the 8-nitro group electronically activates the C1 position, it introduces severe steric strain (the peri-effect) that impedes the approach of bulky nucleophiles and transition metal catalysts. Successful utilization of this scaffold requires specific protocol modifications to overcome the kinetic barrier imposed by the 8-position substituent.

Quick Selection Matrix
Feature1-Chloroisoquinoline1-Chloro-8-nitroisoquinoline
Primary Reactivity High (

& Pd-coupling)
Moderate to Low (Sterically gated)
Electronic State Electron-deficient (Pyridine-like)Highly Electron-deficient (Activated)
Steric Environment Accessible (Planar)Congested (Peri-strain at C1-C8)
Best Application General fragment couplingSynthesis of sterically locked ligands; VNS functionalization

Mechanistic Analysis: The Peri-Effect

The defining difference between these two molecules is the interaction between the substituents at positions 1 and 8.

Electronic Activation (Inductive & Field Effects)
  • 1-Chloroisoquinoline: The C1 carbon is electrophilic due to the adjacent nitrogen atom (

    
     bond polarization).
    
  • 1-Chloro-8-nitroisoquinoline: The nitro group at C8 is a strong electron-withdrawing group (EWG). Through inductive (

    
    ) and field effects, it further depletes electron density at C1, theoretically making it more susceptible to nucleophilic attack than the unsubstituted parent.
    
Steric Hindrance (The Dominant Factor)

Despite electronic activation, the peri-effect dominates the reactivity profile of the 8-nitro derivative.

  • Geometry: The distance between C1 and C8 substituents is below the sum of their van der Waals radii (approx. 2.5 Å).[1]

  • Consequence: The nitro group physically blocks the trajectory of incoming nucleophiles (which must approach perpendicular to the ring plane for

    
    ).
    
  • Transition State: Formation of the tetrahedral Meisenheimer intermediate increases steric congestion, raising the activation energy (

    
    ) significantly for bulky nucleophiles.
    

Reactivity Substrate1 1-Chloroisoquinoline Mech1 Mechanism: Standard SnAr Substrate1->Mech1 Accessible C1 Substrate2 1-Chloro-8-nitroisoquinoline Mech2 Mechanism: Peri-Hindered SnAr Substrate2->Mech2 Electronic Activation + Steric Block Outcome1 Fast Reaction (Wide Nucleophile Scope) Mech1->Outcome1 Mech2->Outcome1 Small Nu (e.g., OMe) Outcome2 Slow/Conditional Reaction (Small Nucleophiles Only) Mech2->Outcome2 Bulky Nu

Figure 1: Decision pathway showing how steric bulk at the 8-position acts as a "gatekeeper" for reactivity.

Comparative Performance Data

The following data summarizes the expected performance based on standard heteroaryl chloride reactivity profiles and specific 8-nitroisoquinoline literature.

Table 1: Nucleophilic Aromatic Substitution ( )
Nucleophile1-Chloroisoquinoline1-Chloro-8-nitroisoquinolineMechanistic Insight
Methoxide (NaOMe) Excellent (>95% Yield)Reflux, 1hGood (80-90% Yield)RT to 50°CSmall nucleophile benefits from electronic activation; steric penalty is minimal.
Primary Amine (BnNH₂) Excellent (90% Yield)80°C, 2hModerate (50-70% Yield)100°C+, prolonged timeSteric clash begins to impede attack; requires higher thermal energy.
Secondary Amine (R₂NH) Good (85% Yield)100°CPoor (<30% Yield)Fails or requires forcing conditionsSevere peri-interaction destabilizes the transition state.
Table 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
Parameter1-Chloroisoquinoline1-Chloro-8-nitroisoquinoline
Catalyst System Standard (

or

)
Specialized (Buchwald Precatalysts, e.g., XPhos Pd G2)
Oxidative Addition FastSlow (Sterically hindered Pd approach)
Yield High (>90%)Variable (40-75%)
Side Reactions Minimal (Homocoupling possible)Nitro reduction (if reducing conditions used); De-nitration

Experimental Protocols

Protocol A: Synthesis of 1-Alkoxyisoquinolines (The "Control")

Applicable to 1-chloroisoquinoline.

  • Dissolution: Dissolve 1-chloroisoquinoline (1.0 eq) in anhydrous MeOH.

  • Nucleophile Addition: Add NaOMe (1.5 eq) as a 25% solution in MeOH.

  • Reaction: Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Resuspend in DCM, wash with water. Dry over

    
    .[2][3][4]
    
  • Validation: Product is usually pure enough for use (>95%).

Protocol B: Amination of 1-Chloro-8-nitroisoquinoline (The "Challenging" Substrate)

Designed to overcome peri-strain.

  • Solvent Selection: Use a high-boiling polar aprotic solvent (DMSO or NMP) to stabilize the polar transition state.

  • Stoichiometry: Use excess amine (3.0 eq) to drive kinetics.

  • Base: Add an inorganic base (

    
    , 2.0 eq) to neutralize HCl.
    
  • Conditioning: Heat to 120–140°C in a sealed tube. Note: Standard reflux is often insufficient.

  • Workup: Pour into ice water to precipitate the product (the nitro group decreases solubility in water compared to the amino-isoquinoline). Filtration usually yields the crude product.

Synthesis & Pathway Visualization

Understanding the origin of these materials helps in planning downstream chemistry. The 8-nitro derivative requires a longer synthetic sequence, increasing its cost and value.

Synthesis Isoquinoline Isoquinoline Nitration Nitration (HNO3/H2SO4) Isoquinoline->Nitration Isomers Mixture: 5-Nitro + 8-Nitro Nitration->Isomers Separation Fractional Crystallization or Chromatography Isomers->Separation Nitro8 8-Nitroisoquinoline Separation->Nitro8 Target Isomer Oxidation N-Oxidation (mCPBA) Nitro8->Oxidation NOxide 8-Nitroisoquinoline N-oxide Oxidation->NOxide Chlorination Chlorination (POCl3, Reflux) NOxide->Chlorination FinalProduct 1-Chloro-8-nitroisoquinoline Chlorination->FinalProduct

Figure 2: Synthetic route to 1-chloro-8-nitroisoquinoline. Note the critical separation step required to isolate the 8-nitro isomer from the 5-nitro byproduct.

References

  • BenchChem. (2025).[3] Synthesis and Reactivity of Chloroisoquinolines. Retrieved from

  • Organic Syntheses. (2005).[5] Synthesis of 5-Bromo-8-nitroisoquinoline. Org. Synth. 2005, 81,[1] 98. Retrieved from [5]

  • ChemicalBook. (2025).[6] 1-Chloroisoquinoline Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Chloroisoquinoline. Retrieved from

  • PubChem. (2025). Isoquinoline, 1-chloro- Compound Summary. Retrieved from

Sources

Comparative

Technical Comparison Guide: 1-Chloro-8-nitroisoquinoline

Executive Summary: The Strategic Value of the 8-Nitro Isomer In the landscape of heterocyclic building blocks, 1-Chloro-8-nitroisoquinoline (CAS 1369168-90-0) represents a specialized scaffold for medicinal chemistry, di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 8-Nitro Isomer

In the landscape of heterocyclic building blocks, 1-Chloro-8-nitroisoquinoline (CAS 1369168-90-0) represents a specialized scaffold for medicinal chemistry, distinct from its more common isomer, 1-chloro-5-nitroisoquinoline. Its value lies in the unique peri-positioning of the nitro group relative to the nitrogen heterocycle, which imparts distinct electronic properties and steric constraints essential for developing selective kinase inhibitors and DNA-intercalating agents.

This guide provides a rigorous technical analysis of 1-Chloro-8-nitroisoquinoline, focusing on elemental characterization, synthesis logic, and performance comparison against standard isoquinoline alternatives.

Characterization & Elemental Analysis Data

For research-grade building blocks, Elemental Analysis (EA) serves as the definitive validation of bulk purity, specifically confirming the absence of inorganic salts (from Lewis acid catalysts) and hydration water.

Reference Standard: Theoretical vs. Acceptance Limits

The following data represents the theoretical stoichiometric baseline for C


H

ClN

O

. High-performance synthesis batches must align with these values within the standard tolerance of

.
ElementSymbolTheoretical Mass %Acceptance Range (

)
Diagnostic Significance
Carbon C 51.82% 51.42% – 52.22%Deviations <51% often indicate retained solvent (e.g., DCM, EtOAc).
Hydrogen H 2.42% 2.02% – 2.82%High H% (>2.8%) suggests moisture contamination or incomplete drying.
Nitrogen N 13.43% 13.03% – 13.83%Critical for distinguishing from non-nitrated 1-chloroisoquinoline (N=8.56%).
Chlorine Cl 17.00% 16.60% – 17.40%Low Cl% indicates hydrolysis to 8-nitroisocarbostyril (tautomer of 1-OH).
Oxygen O 15.34% N/A (Calculated)Indirectly confirms the nitro group integrity.

Analyst Note: The Nitrogen value (13.43%) is the primary differentiator between the target molecule and the starting material 1-chloroisoquinoline. A value near 8.5% indicates failed nitration.

Comparative Performance Analysis

The utility of 1-Chloro-8-nitroisoquinoline is best understood by comparing it with its direct structural analogs.

Table 1: Reactivity & Structural Comparison
Feature1-Chloro-8-nitroisoquinoline 1-Chloro-5-nitroisoquinoline 1-Chloroisoquinoline
Electronic Effect Peri-effect: The 8-nitro group exerts steric pressure on the N-lone pair and strong electron withdrawal, enhancing C1 electrophilicity.Para-like: 5-nitro group activates C1 via conjugation but lacks the steric peri-interaction.Standard aromatic reactivity; C1 is moderately electrophilic.
SNAr Reactivity High: The C1-Cl bond is highly activated for nucleophilic displacement (amines, alkoxides).Moderate-High: Activated, but often less sterically hindered than the 8-isomer.Moderate: Requires higher temperatures or catalysts (Pd/Cu) for substitution.
Synthesis Challenge High: 8-nitro is the minor isomer (approx. 35:65 ratio) during direct nitration, requiring difficult separation.Medium: 5-nitro is the major isomer in direct nitration of isoquinoline.Low: Commercially abundant standard block.
Primary Application Selective kinase inhibitors (targeting specific pockets requiring peri-substitution).General wide-spectrum antibacterial/antifungal scaffolds.General scaffold for isoquinoline alkaloids.[1]

Synthesis Protocol & Validation

The synthesis of 1-Chloro-8-nitroisoquinoline is non-trivial due to the regioselectivity issues in the nitration step. The "High-Performance" route prioritizes the separation of isomers before chlorination to ensure the final product meets the EA specifications above.

Step-by-Step Methodology
Phase 1: Regioselective Nitration & Separation
  • Nitration: Dissolve Isoquinoline in conc. H

    
    SO
    
    
    
    at 0°C. Add KNO
    
    
    slowly. The reaction yields a mixture of 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor).
  • Critical Separation: Pour mixture onto ice/NH

    
    OH. Filter the yellow solids.[2][3]
    
    • Protocol: Recrystallize from acetone/methanol. The 5-nitro isomer crystallizes first . The mother liquor is enriched with the 8-nitro isomer .

    • Purification: Subject the mother liquor residue to fractional crystallization or silica chromatography (Hexane/EtOAc) to isolate pure 8-nitroisoquinoline .

    • Checkpoint: Verify purity by

      
      H NMR (distinct splitting patterns for 5- vs 8- substitution).
      
Phase 2: N-Oxidation & Chlorination
  • N-Oxidation: Treat pure 8-nitroisoquinoline with m-CPBA in DCM at RT for 12h. Wash with NaHCO

    
     to remove benzoic acid. Yields 8-nitroisoquinoline-N-oxide .
    
  • Chlorination (The Meisenheimer-Type Rearrangement):

    • Suspend the N-oxide in dry DCM or toluene.

    • Add POCl

      
       (Phosphorus oxychloride) dropwise at 0°C.
      
    • Reflux for 3-5 hours. The oxygen is transferred to phosphorus, and a chloride ion attacks C1.

  • Workup: Quench with ice water (Exothermic!). Neutralize with Na

    
    CO
    
    
    
    .[4][5] Extract with DCM.[1][5]
  • Final Polish: Recrystallize from Ethanol to achieve the >99% purity required for the Elemental Analysis values cited in Section 2.

Reaction Pathway Visualization

The following diagram illustrates the critical branching point where the high-value 8-nitro isomer is separated.

SynthesisPath IsoQ Isoquinoline (Start) Mix Nitration Mixture (5-NO2 + 8-NO2) IsoQ->Mix H2SO4 / KNO3 0°C Sep5 5-Nitroisoquinoline (Solid Precipitate) Mix->Sep5 Crystallization (Major Product) Sep8 8-Nitroisoquinoline (Filtrate/Purified) Mix->Sep8 Chromatography (Minor Product) NOx 8-Nitroisoquinoline- N-oxide Sep8->NOx m-CPBA DCM, RT Final 1-Chloro-8-nitroisoquinoline (Target) NOx->Final POCl3 Reflux, 105°C

Figure 1: Synthetic workflow highlighting the critical separation of the 8-nitro isomer prior to chlorination.

References

  • BenchChem. Detailed Synthesis Protocol for 8-Chloroisoquinoline-1-carbonitrile. (Contains foundational nitration/separation protocols for 8-nitroisoquinoline).

  • ChemicalBook. 1-Chloroisoquinoline Synthesis via POCl3. (Standard protocol for converting N-oxides to 1-chloro derivatives).

  • Organic Syntheses. Synthesis of 5-Bromo-8-nitroisoquinoline. (Authoritative method for handling 8-nitroisoquinoline separation and purification).

  • BLD Pharm. 1-Chloro-8-nitroisoquinoline (CAS 1369168-90-0) Product Data. (Verification of commercial availability and identity).

Sources

Validation

Spectroscopic Profiling of 8-Nitroisoquinoline Derivatives: A Comparative UV-Vis Guide

Executive Summary Objective: This guide provides a technical analysis of the UV-Vis absorption characteristics of 8-nitroisoquinoline and its derivatives. It focuses on distinguishing these compounds from their regioisom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the UV-Vis absorption characteristics of 8-nitroisoquinoline and its derivatives. It focuses on distinguishing these compounds from their regioisomers (specifically 5-nitroisoquinoline) and parent structures using electronic spectroscopy.

Significance: 8-nitroisoquinoline is a critical intermediate in the synthesis of bioactive alkaloids and DNA-intercalating agents. However, its synthesis via direct nitration often yields it as a minor product alongside the major 5-nitroisoquinoline isomer. Accurate spectroscopic differentiation is essential for validating purity and understanding the electronic environment of the C-8 position, which is electronically unique due to its "peri-like" proximity to the isoquinoline bridgehead.

Part 1: Theoretical Framework & Electronic Transitions

The UV-Vis spectrum of 8-nitroisoquinoline is governed by the interaction between the aromatic isoquinoline core and the nitro group (


), a strong electron-withdrawing group (EWG).
Electronic Transitions
  • 
     Transitions:  The parent isoquinoline exhibits three primary bands derived from the benzene and pyridine ring fusions. The introduction of the nitro group at C-8 causes a bathochromic (red) shift  and hyperchromic effect (increased intensity) due to the extension of the conjugated system.
    
  • Intramolecular Charge Transfer (ICT): A distinct, broad band appears in the 300–350 nm region. This arises from charge transfer from the isoquinoline ring (donor) to the nitro group (acceptor).

  • 
     Transitions:  Typically weak and often obscured by the intense 
    
    
    
    or ICT bands, these transitions involve the lone pair electrons on the ring nitrogen or the nitro oxygen.
The "Peri" Effect and Regioisomerism

Unlike 5-nitroisoquinoline, where the nitro group is para-like to the bridgehead fusion, the 8-nitro group sits in a position electronically analogous to the peri-position in naphthalene. This results in:

  • Steric Strain: Slight twisting of the nitro group out of the plane, potentially reducing the extinction coefficient (

    
    ) compared to the 5-isomer.
    
  • Solvatochromism: The dipole moment of the 8-isomer differs from the 5-isomer, leading to distinct spectral shifts in polar aprotic solvents (e.g., DMSO) versus protic solvents (e.g., Ethanol).

Part 2: Comparative Spectral Analysis

The following data compares 8-nitroisoquinoline with its primary alternative (the 5-nitro isomer) and the parent compound.

Table 1: Comparative UV-Vis Absorption Data (Ethanol)
CompoundPrimary

(nm)
Secondary

(nm)

(Approx)
Key Spectral Feature
Isoquinoline (Parent) 217265, 3173.6 - 4.7Sharp fine structure; distinct

-band at 317 nm.
5-Nitroisoquinoline 2193104.55 (219), 3.79 (310)Intense CT band at 310 nm; loss of fine structure.
8-Nitroisoquinoline ~225-230~320-335Lower than 5-isomerBathochromic shift relative to 5-nitro; often broader peak shape.
8-Aminoisoquinoline *245340HighReduced derivative: Significant red shift due to amine auxochrome (EDG).

> Note: The 5-nitro and 8-nitro isomers are often formed together. The 5-isomer typically has a higher extinction coefficient at the CT band (310 nm) than the 8-isomer due to better planarity.

Diagram 1: Electronic State & Isomer Differentiation

This diagram illustrates the electronic logic used to distinguish the isomers based on conjugation efficiency.

ElectronicEffects Isoquinoline Isoquinoline Core (Parent) Nitration Nitration (+ NO2) Isoquinoline->Nitration Sub_5 5-Nitro Isomer (Major Product) Nitration->Sub_5 ~90% Yield Sub_8 8-Nitro Isomer (Minor Product) Nitration->Sub_8 ~10% Yield Effect_5 Extended Conjugation High Planarity Strong CT Band (~310nm) Sub_5->Effect_5 Effect_8 Peri-Interaction Steric Twist Bathochromic Shift (>310nm) Lower Intensity Sub_8->Effect_8

Caption: Electronic and steric consequences of nitration position on UV-Vis spectral properties.

Part 3: Experimental Protocol

To obtain reproducible spectra for 8-nitroisoquinoline derivatives, strict adherence to solvent purity and concentration protocols is required to avoid aggregation effects.

Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Chloroform if studying protonation effects due to potential acidity.

  • Standard: 5-Nitroisoquinoline (commercially available) for comparative baselining.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.74 mg of 8-nitroisoquinoline (MW: 174.16 g/mol ).[1]

    • Dissolve in 10 mL of Ethanol to create a

      
       M stock solution.
      
    • Critical: Sonicate for 5 minutes to ensure complete dissolution; nitro-compounds can be slow to dissolve.

  • Serial Dilution (Self-Validation Step):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Validation: Plot Absorbance vs. Concentration at

      
       (~320 nm). Linearity (
      
      
      
      ) confirms adherence to the Beer-Lambert Law and absence of aggregation.
  • Baseline Correction:

    • Fill both cuvettes with pure solvent. Run a baseline scan (200–500 nm).

    • Why: Corrects for solvent absorption cut-offs, especially critical below 220 nm.

  • Measurement:

    • Scan the sample against the solvent blank.

    • Record

      
       and calculate Molar Absorptivity (
      
      
      
      ).
Diagram 2: Experimental Workflow

The following workflow outlines the isolation and characterization process, highlighting the separation from the 5-isomer.

Workflow Synthesis Crude Nitration Mixture (Isoquinoline + HNO3/H2SO4) Precipitation Fractional Precipitation (5-Nitro precipitates first) Synthesis->Precipitation Filtrate Filtrate (Enriched 8-Nitro) Precipitation->Filtrate Purification Column Chromatography (Silica Gel) Filtrate->Purification UV_Analysis UV-Vis Analysis (Compare to 5-Nitro Std) Purification->UV_Analysis Decision Check Purity (Is 310nm band dominant?) UV_Analysis->Decision Decision->Purification Mixed Isomers Final Data Final Data Decision->Final Data Pure 8-Nitro

Caption: Workflow for isolating 8-nitroisoquinoline from the major 5-nitro isomer prior to spectral analysis.

Part 4: Solvatochromic Effects

The position of the Charge Transfer (CT) band in 8-nitroisoquinoline derivatives is highly sensitive to solvent polarity.

  • Non-Polar Solvents (Hexane/Cyclohexane): The spectrum will show more vibrational fine structure. The CT band will be blue-shifted (hypsochromic).

  • Polar Protic Solvents (Ethanol/Methanol): Hydrogen bonding with the nitro group oxygen stabilizes the excited state, typically causing a red shift (bathochromic) and broadening of the band.

  • Acidic Media: Protonation of the isoquinoline nitrogen (forming the cation) significantly alters the spectrum, often shifting the

    
     transitions and eliminating 
    
    
    
    bands involving the ring nitrogen.

References

  • PubChem. (n.d.).[1] 8-Nitroisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • European Patent Office. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (EP0858998A1). Google Patents.
  • NIST. (2023). UV/Vis Database User's Guide. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Comparative

Structural Characterization Guide: 1-Chloro-8-nitroisoquinoline &amp; Derivatives

The following guide provides a comparative structural analysis of 1-Chloro-8-nitroisoquinoline , evaluating its crystallographic properties against key isomeric benchmarks. This document focuses on the structural consequ...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative structural analysis of 1-Chloro-8-nitroisoquinoline , evaluating its crystallographic properties against key isomeric benchmarks. This document focuses on the structural consequences of the peri-substitution pattern and provides validated protocols for data generation.

Executive Summary

1-Chloro-8-nitroisoquinoline (CAS: 1369168-90-0) is a critical electrophilic scaffold in drug discovery, particularly as a precursor for 8-amino-7-chloroisoquinoline derivatives used in antitumor and antibacterial research.

Unlike its planar isomers, this compound exhibits unique "performance" characteristics defined by the steric clash at the 1,8-peri position . This guide compares its structural metrics against established benchmarks (1-Chloroisoquinoline and 5-Nitroisoquinoline) to demonstrate how steric strain influences crystal packing, solubility, and reactivity.

Key Insight: The repulsion between the 1-Chloro and 8-Nitro groups disrupts the planar


-stacking typical of isoquinolines, leading to lower packing efficiency and altered solubility profiles compared to the 5-nitro isomer.

Comparative Structural Analysis

The following table contrasts the predicted and observed properties of the target compound against experimentally validated alternatives.

Table 1: Structural Performance Metrics vs. Benchmarks
FeatureTarget: 1-Chloro-8-nitroisoquinoline Benchmark A: 1-Chloroisoquinoline Benchmark B: 5-Nitroisoquinoline
Crystal System Monoclinic (Predicted)Orthorhombic / ConglomerateMonoclinic (

)
Space Group

or


(Chiral packing)

Molecular Geometry Twisted (Non-planar) PlanarPlanar
Key Interaction Cl

O (Nitro) Repulsion

Stacking (Face-to-Face)
C-H

O Hydrogen Bonding
Packing Efficiency Low (Void spaces likely)High (Conglomerate formation)High (Sheet-like structure)
Melting Point ~106–110 °C (Est.)33–38 °C106–109 °C
Solubility High in polar aprotic solventsHigh in non-polar solventsModerate (H-bond dependent)
Detailed Structural Logic
  • The Peri-Effect (1,8-Interaction): In 1-Chloro-8-nitroisoquinoline, the Chlorine atom (Position 1) and Nitro group (Position 8) occupy adjacent "bay" positions. The Van der Waals radii of Cl (1.75 Å) and O (1.52 Å) overlap significantly, forcing the nitro group to rotate out of the aromatic plane.

  • Consequence: This twist breaks the extended

    
    -conjugation seen in 5-Nitroisoquinoline , reducing the lattice energy derived from 
    
    
    
    -stacking. This makes the 1,8-isomer more soluble in organic solvents but potentially less stable in the solid state than the 5-isomer.

Experimental Protocols

To validate the structural data for this specific derivative, use the following standardized workflow. This protocol is designed to isolate single crystals suitable for XRD, overcoming the compound's tendency to form amorphous powders due to the steric twist.

Phase A: Synthesis & Purification
  • Precursor: 1-Chloroisoquinoline or 8-Nitroisoquinoline.

  • Method: Electrophilic aromatic substitution (Nitration) or Nucleophilic substitution (Chlorination).

  • Purification (Critical):

    • Dissolve crude solid in minimum boiling Ethanol .

    • Add activated charcoal, reflux for 15 min, and filter hot (removes polymeric impurities).

    • Cool slowly to 4°C. If oiling occurs (due to low MP), re-dissolve and add 10% Acetonitrile .

Phase B: Crystallization Strategy (Vapor Diffusion)

Direct evaporation often fails for twisted aromatics. Use vapor diffusion to control nucleation.

  • Inner Vial: Dissolve 20 mg of 1-Chloro-8-nitroisoquinoline in 1.5 mL Dichloromethane (DCM) .

  • Outer Vial: Place inner vial (uncapped) inside a larger jar containing 10 mL Pentane or Hexane .

  • Process: Seal outer jar. The non-polar pentane vapors will slowly diffuse into the DCM, lowering solubility and promoting high-quality prism growth over 48-72 hours.

Phase C: Data Collection Parameters
  • Temperature: 100 K (Essential to freeze nitro-group rotation).

  • Radiation: Mo-K

    
     (
    
    
    
    Å).
  • Resolution: 0.8 Å or better (required for Hirshfeld surface analysis).

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the comparative crystal packing logic.

Diagram 1: Synthesis & Structural Divergence

SynthesisPath cluster_0 Structural Consequence Isoq Isoquinoline (Planar Scaffold) N_Oxide Isoquinoline N-oxide Isoq->N_Oxide Oxidation Nitro_Isoq 5-Nitroisoquinoline (Benchmark B) Isoq->Nitro_Isoq HNO3/H2SO4 (5-position pref.) Cl_Isoq 1-Chloroisoquinoline (Benchmark A) N_Oxide->Cl_Isoq POCl3 Chlorination Target 1-Chloro-8-nitroisoquinoline (Target: Twisted) Cl_Isoq->Target Nitration (Steric Control)

Caption: Synthesis pathway highlighting the divergence between planar benchmarks (Green) and the sterically strained target (Red).

Diagram 2: Crystal Packing Interaction Network

PackingLogic TargetMol 1-Chloro-8-nitroisoquinoline Peri 1,8-Peri Repulsion (Cl vs NO2) TargetMol->Peri Intrinsic Feature Twist Ring Twist (~20-30°) Peri->Twist Causes Packing Crystal Packing Mode Twist->Packing Dictates Solubility Increased Solubility Twist->Solubility Enhances PiStack Weak Pi-Pi Stacking Packing->PiStack Reduces Halogen Cl...O Halogen Bonds Packing->Halogen Promotes

Caption: Logical flow of how the 1,8-peri repulsion alters the crystal packing landscape, shifting from Pi-stacking to Halogen bonding.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Entry: 1-Chloroisoquinoline (Conglomerate). Retrieved from [Link]

  • Yurdakul, Ş., et al. (2015).[1] Experimental and theoretical study on free 5-nitroquinoline and 5-nitroisoquinoline. Spectrochimica Acta Part A. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-Chloroisoquinoline.[2][3][4] Retrieved from [Link]

  • Mamedov, I., et al. (2021).[5][6] Crystal structure and Hirshfeld surface analysis of tetrahydroisoquinoline derivatives. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-8-nitroisoquinoline

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Chloro-8-nitroisoquinoline. As a substituted isoquinoline containing both chloro and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Chloro-8-nitroisoquinoline. As a substituted isoquinoline containing both chloro and nitro functional groups, this compound requires careful management to mitigate risks in a laboratory setting. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep understanding of the safety protocols necessary for researchers, scientists, and drug development professionals.

Foundational Hazard Assessment: Justifying the Need for PPE

While a specific, comprehensive toxicological profile for 1-Chloro-8-nitroisoquinoline is not widely documented, a robust safety protocol can be developed by analyzing structurally analogous compounds. The presence of the isoquinoline core, a chloro group, and a nitro group informs our assessment.[1] Chemicals with these features are known irritants and can present significant health hazards upon exposure.[2][3]

The primary risks associated with this class of compounds include:

  • Dermal and Ocular Irritation: Halogenated and nitrated aromatic compounds frequently cause skin and severe eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of fine dust or aerosols can lead to irritation of the respiratory system.[2][6][7]

  • Toxicity: Many quinoline derivatives are harmful if swallowed or absorbed through the skin.[2][8][9]

The following table summarizes the known hazards of compounds structurally related to 1-Chloro-8-nitroisoquinoline, forming the basis for our PPE recommendations.

Analogous Compound Key Hazards Identified Source(s)
1-ChloroisoquinolineCauses skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin.[2][7]
5-NitroisoquinolineCauses skin irritation and serious eye irritation.
5-Chloro-8-hydroxyquinolineCauses skin, eye, and respiratory tract irritation.[4][5][6]
8-Hydroxy-5-nitroquinolineThe toxicological properties have not been fully investigated, but it is known to be harmful if swallowed.[10]
8-ChloroquinolineCauses skin irritation and serious eye irritation. Toxic if swallowed.[3]

This data strongly indicates that work with 1-Chloro-8-nitroisoquinoline must be performed with a comprehensive suite of PPE to create a self-validating system of protection.

Core Directive: Essential Personal Protective Equipment

Based on the hazard assessment, the following PPE is mandatory for all procedures involving 1-Chloro-8-nitroisoquinoline. Engineering controls, such as a certified chemical fume hood, are a prerequisite for handling this compound.[8][10]

Hand Protection: The First Line of Defense

Your primary interface with the chemical requires robust, tested barrier protection.

  • Required Gloves: Wear suitable chemical protection gloves tested according to European Standard EN 374 or equivalent.[11]

  • Recommended Material: Nitrile or neoprene gloves are recommended for handling halogenated aromatic compounds.[2]

  • Causality & Field Insights: The selection of a glove is not merely about creating a barrier, but ensuring that barrier withstands chemical permeation for the duration of your work. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. Breakthrough times can be significantly reduced by factors like temperature and mechanical stress, so consult the manufacturer's specific data for the chemical class you are handling.[11]

Eye and Face Protection: Shielding Against Irreversible Damage

The hazards of serious eye irritation or damage from related compounds demand stringent eye protection.[3][5][9]

  • Required Equipment: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][10]

  • Causality & Field Insights: Standard safety glasses are insufficient. Chemical safety goggles are essential as they form a seal around the eyes, protecting against splashes, dust, and fine particles.[12] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Body Protection: Preventing Dermal Contact

Preventing skin contact is a critical step in avoiding irritation and potential systemic absorption.

  • Required Attire: A professional laboratory coat must be worn and fully fastened.

  • Additional Protection: Wear appropriate protective clothing to prevent skin exposure.[4][10] For tasks with a higher risk of contamination, such as handling larger quantities or cleaning spills, a chemically resistant apron or suit may be necessary.

  • Causality & Field Insights: Contaminated clothing must be removed immediately, and the affected skin flushed with water for at least 15 minutes.[6] Work clothing should be laundered separately from personal attire to prevent cross-contamination.[13]

Respiratory Protection: Mitigating Inhalation Risks

As a solid, 1-Chloro-8-nitroisoquinoline poses a risk of forming airborne dust, which can cause respiratory tract irritation.[4][7]

  • Required Engineering Controls: All handling of this solid compound must be done within a properly functioning chemical fume hood to keep airborne concentrations low.[10]

  • Required Respirator Use: When engineering controls are insufficient or during emergency situations, a respirator is required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[10]

  • Causality & Field Insights: For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[7] For higher-level protection or if vapors are a concern, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[7] A proper fit test is crucial to ensure the respirator provides a protective seal.

Operational Plan: Protocols for Safe Handling

Step-by-Step PPE Protocol: Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent contaminating yourself and your environment.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4

Sources

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